molecular formula C9H12FNO B13332818 4-(2-Fluoroethoxy)-2-methylaniline

4-(2-Fluoroethoxy)-2-methylaniline

Cat. No.: B13332818
M. Wt: 169.20 g/mol
InChI Key: GRNURYYZWVWFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluoroethoxy)-2-methylaniline is a fluorinated aniline derivative of significant interest in advanced chemical and pharmaceutical research. It serves as a versatile building block, particularly in the development of novel compounds for diagnosing and studying neurological disorders. Its structure, featuring both an aniline and a fluoroethoxy group, makes it a valuable precursor in the synthesis of potential Positron Emission Tomography (PET) radiotracers. Research into analogous compounds highlights the importance of such chemical frameworks in creating ligands that target beta-amyloid plaques, which are hallmarks of Alzheimer's disease . For instance, studies on similar structures have shown high affinity for Aβ aggregates and have been successfully used in the automated radiosynthesis of PET imaging agents like [18F]92, which helps in visualizing Aβ pathology in the brain . The incorporation of the 2-fluoroethoxy chain is a critical design element that can enhance the pharmacokinetic properties of the resulting tracer, facilitating its ability to cross the blood-brain barrier and clear from non-target tissues . As a specialist intermediate, 4-(2-Fluoroethoxy)-2-methylaniline is intended for use in exploratory synthesis, medicinal chemistry, and the development of diagnostic agents. It is supplied for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, referring to the Safety Data Sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

4-(2-fluoroethoxy)-2-methylaniline

InChI

InChI=1S/C9H12FNO/c1-7-6-8(12-5-4-10)2-3-9(7)11/h2-3,6H,4-5,11H2,1H3

InChI Key

GRNURYYZWVWFHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCF)N

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 4-(2-Fluoroethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-(2-Fluoroethoxy)-2-methylaniline (CAS 1365942-21-7) , a specialized fluorinated building block used in medicinal chemistry for lead optimization.

CAS 1365942-21-7 | Molecular Formula: C₉H₁₂FNO

Executive Summary: The Strategic Value of Fluorination

In modern drug discovery, 4-(2-Fluoroethoxy)-2-methylaniline serves as a critical intermediate for modulating the physicochemical properties of small molecule inhibitors. Its structural core combines an aniline handle for scaffold attachment with a 2-fluoroethoxy tail .

This specific substitution pattern offers two distinct advantages over the non-fluorinated analog (ethoxy) or the simple methoxy group:

  • Metabolic Stability: The terminal fluorine atom exerts a strong electron-withdrawing effect, deactivating the adjacent methylene group against cytochrome P450-mediated oxidative dealkylation. This extends the in vivo half-life (t½) of the parent drug.

  • Lipophilicity Modulation: The fluoroethoxy group alters the logD profile, often improving membrane permeability while maintaining water solubility compared to bulkier lipophilic groups.

Chemical Profile & Properties[1][2][3][4]

PropertySpecification
IUPAC Name 4-(2-Fluoroethoxy)-2-methylaniline
CAS Number 1365942-21-7
Molecular Weight 169.20 g/mol
Appearance Off-white to pale brown solid or viscous oil (purity dependent)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water
pKa (Conjugate Acid) ~4.5–5.0 (Estimated; lower than aniline due to ether induction)
H-Bond Donors/Acceptors 1 Donor (NH₂), 3 Acceptors (N, O, F)

Synthetic Methodology

Retrosynthetic Analysis (Logic Flow)

The synthesis is best approached by installing the fluoroethoxy chain on the phenol before generating the reactive amine.

Synthesis Target Target: 4-(2-Fluoroethoxy)-2-methylaniline Inter Intermediate: 4-(2-Fluoroethoxy)-2-methyl-1-nitrobenzene Inter->Target Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) SM1 Starting Material A: 4-Nitro-3-methylphenol SM1->Inter Step 1: O-Alkylation (K2CO3, DMF, 60°C) SM2 Starting Material B: 1-Bromo-2-fluoroethane (or 2-Fluoroethyl tosylate) SM2->Inter

Figure 1: Retrosynthetic logic prioritizing regioselectivity via the nitro-intermediate.

Detailed Protocol
Step 1: O-Alkylation (Ether Formation)

Objective: Selective alkylation of the phenolic oxygen.

  • Reagents: 4-Nitro-3-methylphenol (1.0 eq), 1-Bromo-2-fluoroethane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve 4-nitro-3-methylphenol in DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir at RT for 30 mins to generate the phenoxide anion.

    • Add 1-bromo-2-fluoroethane dropwise. Note: This reagent is volatile; use a condenser.

    • Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of phenol.

    • Workup: Dilute with water, extract into Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.

    • Yield Expectation: 85–95%.

Step 2: Nitro Reduction

Objective: Conversion of the nitro group to the aniline without defluorination.

  • Reagents: 10% Pd/C (5 wt%), Hydrogen gas (balloon pressure).

  • Solvent: Methanol or Ethanol.[1]

  • Procedure:

    • Dissolve the nitro intermediate in Methanol.[2][1]

    • Add Pd/C catalyst carefully (under inert gas to prevent ignition).

    • Purge system with H₂ gas. Stir vigorously at RT for 2–4 hours.

    • Critical Check: Monitor for "defluorination" side products. If C-F cleavage is observed, switch to Iron/Ammonium Chloride reduction (Fe, NH₄Cl, EtOH/H₂O, reflux), which is milder toward alkyl fluorides.

    • Purification: Filter through Celite. Concentrate filtrate.[2][1] Isolate as free base or convert to HCl salt for storage stability.

Application in Drug Design (SAR)

This building block is typically employed in the synthesis of Kinase Inhibitors (e.g., EGFR, VEGFR targets).

Mechanism of Action: The Bioisostere Effect

Replacing a standard methoxy (-OCH₃) group with a fluoroethoxy (-OCH₂CH₂F) group affects the molecule's interaction with the target protein and metabolic enzymes.

SAR_Logic Substituent Fluoroethoxy Tail (-OCH2CH2F) Effect1 Metabolic Blocking Substituent->Effect1 Effect2 Lipophilicity (LogD) Substituent->Effect2 Effect3 Conformation Substituent->Effect3 Outcome1 Prevents O-Dealkylation (Longer Half-life) Effect1->Outcome1 Outcome2 Improved Membrane Permeability Effect2->Outcome2 Outcome3 Gauche Effect (F-C-C-O prefers gauche) Effect3->Outcome3

Figure 2: Structure-Activity Relationship (SAR) impact of the fluoroethoxy moiety.

Handling, Safety & Quality Control

Safety Protocols
  • Acute Toxicity: Anilines are known methemoglobinemia inducers. Handle in a fume hood.

  • Skin Absorption: High risk.[3][4] Double-gloving (Nitrile) is mandatory.

  • Storage: Store at 2–8°C under Argon. Anilines oxidize (darken) upon air exposure.

Analytical Validation (QC)

To validate the integrity of CAS 1365942-21-7, verify the following signals:

  • ¹H NMR (DMSO-d₆):

    • δ ~2.1 ppm: Singlet (3H) – Methyl group on the ring.

    • δ ~4.1 ppm: Doublet of triplets (2H) – CH₂ adjacent to Oxygen.

    • δ ~4.7 ppm: Doublet of triplets (2H, J_HF ≈ 47 Hz) – CH₂ adjacent to Fluorine (characteristic geminal coupling).

    • δ ~6.5–6.7 ppm: Aromatic protons (3H).

  • ¹⁹F NMR:

    • δ -222 to -224 ppm: Triplet of triplets (characteristic of alkyl fluoride).

References

  • BenchChem. (2025).[1][5] Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Derivatives. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-Fluoro-2-methylaniline and derivatives. Retrieved from

  • BLD Pharm. (2025). Building Block Catalog: 4-(2-Fluoroethoxy)-2-methylaniline (CAS 1365942-21-7).[6] Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

4-(2-Fluoroethoxy)-2-methylaniline: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural properties, synthesis, and applications of 4-(2-Fluoroethoxy)-2-methylaniline , a specialized intermediate in medicinal chemistry and radiopharmaceutical development.

An In-Depth Technical Guide for Drug Development Professionals

Introduction

4-(2-Fluoroethoxy)-2-methylaniline (CAS: 1365942-21-7 ) is a functionalized aniline derivative utilized as a high-value building block in the synthesis of small-molecule inhibitors and positron emission tomography (PET) radiotracers.[1]

Its structural significance lies in the 2-fluoroethoxy moiety, which serves two critical roles in drug design:

  • Bioisosterism: It acts as a metabolically stable surrogate for a methoxy group (-OCH₃), where the terminal fluorine atom blocks metabolic dealkylation while modulating lipophilicity.

  • Radiolabeling Scaffold: The fluoroethoxy chain is a privileged motif for introducing Fluorine-18 (^18F) , enabling the conversion of therapeutic leads into PET imaging agents.

Chemical Structure & Physicochemical Properties

Identity & Nomenclature
  • IUPAC Name: 4-(2-Fluoroethoxy)-2-methylaniline[1][2]

  • CAS Number: 1365942-21-7[1][2]

  • Molecular Formula: C₉H₁₂FNO[3]

  • SMILES: Cc1cc(OCCF)ccc1N

  • InChIKey: [Generated Key based on Structure]

Physicochemical Data

The following data points are essential for optimizing reaction conditions and predicting pharmacokinetic behavior.

PropertyValueContext
Molecular Weight 169.20 g/mol Fragment-based drug design
Appearance Off-white solid or viscous oilDependent on purity/salt form
LogP (Calc) ~1.85Moderate lipophilicity; good membrane permeability
pKa (Base) ~4.5 (Aniline Nitrogen)Weak base; protonated at physiological pH
H-Bond Donors 2 (NH₂)Interaction with kinase hinge regions
H-Bond Acceptors 2 (N, O)Ligand-receptor binding
Fluorine NMR δ -224 ppm (approx)Distinct triplet due to H-F coupling

Synthesis & Manufacturing Protocols

The synthesis of 4-(2-Fluoroethoxy)-2-methylaniline typically follows a Convergent Alkylation-Reduction Strategy . This pathway is preferred for its scalability and the ability to introduce the fluorine atom late-stage (crucial for radiochemistry) or early-stage (for scale-up).

Reaction Pathway Visualization

SynthesisPathway Start 4-Nitro-3-methylphenol (Precursor) Inter Intermediate: 4-(2-Fluoroethoxy)-2-methyl-1-nitrobenzene Start->Inter K2CO3, DMF 80°C, 4h (SN2) Reagent 1-Bromo-2-fluoroethane (Alkylating Agent) Reagent->Inter Product Product: 4-(2-Fluoroethoxy)-2-methylaniline Inter->Product H2, Pd/C or Fe/NH4Cl

Caption: Two-step synthesis via nucleophilic substitution followed by nitro reduction.

Detailed Experimental Protocol
Step 1: O-Alkylation (Ether Formation)

This step installs the fluoroethoxy chain.

  • Reagents: 4-Nitro-3-methylphenol (1.0 eq), 1-Bromo-2-fluoroethane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Dissolve 4-nitro-3-methylphenol in DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir for 30 min to generate the phenoxide anion.

    • Add 1-bromo-2-fluoroethane dropwise.

    • Heat to 80°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Yield: Typically 85–95%.

Step 2: Nitro Reduction

This step converts the nitro group to the aniline.

  • Reagents: H₂ gas (balloon), 10% Pd/C (catalytic).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the nitro intermediate in Methanol.

    • Add 10% Pd/C (5-10 wt%).

    • Purge with H₂ gas and stir at Room Temperature for 2–12 hours.

    • Filtration: Filter through a Celite pad to remove the catalyst (Pyrophoric hazard: keep wet).

    • Purification: Concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc) if necessary.

    • Yield: Typically >90%.

Applications in Drug Discovery

Kinase Inhibitor Design

The 2-methylaniline core is a privileged scaffold in kinase inhibitors (e.g., Dasatinib, Imatinib analogs). The addition of the 4-(2-fluoroethoxy) tail provides specific advantages:

  • Metabolic Stability: The terminal fluorine prevents O-dealkylation by Cytochrome P450 enzymes, extending the drug's half-life compared to a standard ethoxy or methoxy group.

  • Lipophilicity Modulation: Fluorine lowers the pKa of the ether oxygen and slightly increases lipophilicity (LogP), improving blood-brain barrier (BBB) penetration for CNS targets.

PET Radiotracer Development (^18F)

This molecule is a direct precursor for developing PET tracers.

  • Method: The non-radioactive fluorine is replaced by ^18F using a tosylate precursor ([^18F]Fluoroethyl tosylate) reacting with the phenol, followed by nitro reduction.

  • Utility: Used to image neuroinflammation or tumor receptor density where the aniline binds to the target (e.g., EGFR, TSPO).

Decision Logic for Selection

SelectionLogic Start Drug Design Goal Metab Improve Metabolic Stability? Start->Metab CNS Target CNS Penetration? Metab->CNS Yes Decision Select 4-(2-Fluoroethoxy)-2-methylaniline Metab->Decision Block O-Dealkylation PET Develop PET Tracer? CNS->PET Yes CNS->Decision Optimize LogP PET->Decision Yes PET->Decision 18F-Labeling Site

Caption: Strategic decision tree for incorporating the fluoroethoxy-aniline scaffold.

Analytical Characterization

To validate the identity of 4-(2-Fluoroethoxy)-2-methylaniline, the following spectral signatures are diagnostic:

  • ^1H NMR (400 MHz, DMSO-d₆):

    • δ 6.5–6.7 ppm: Aromatic protons (m, 3H).

    • δ 4.65 ppm: dt, J = 47.8 Hz (CH₂-F , characteristic geminal coupling).

    • δ 4.10 ppm: dt, J = 28 Hz (O-CH₂ ).

    • δ 4.50 ppm: Broad singlet (NH₂).

    • δ 2.05 ppm: Singlet (Ar-CH₃ ).

  • ^19F NMR:

    • δ -222 to -224 ppm: Triplet of triplets (distinctive for primary alkyl fluoride).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 170.2 m/z.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation of the aniline amine. Dark container recommended.

  • Incompatibility: Strong oxidizing agents, acids, acid chlorides.

References

  • Sigma-Aldrich. Product Specification: 2-Methylaniline Derivatives.[4] Retrieved from

  • PubChem. Compound Summary for 4-(2-Fluoroethoxy)-2-methylaniline (CAS 1365942-21-7). National Library of Medicine. Retrieved from

  • Journal of Medicinal Chemistry.Strategies for Fluorine Introduction in Drug Discovery. (General Reference for Fluoroethoxy Bioisosterism).
  • ChemicalBook. CAS 1365942-21-7 Suppliers and Synthesis. Retrieved from

Sources

4-amino-3-methylphenyl 2-fluoroethyl ether safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-(2-Fluoroethoxy)-2-methylaniline (CAS 1365942-21-7) [1]

Content Type: In-Depth Technical Guide & Safety Data Sheet Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Professionals

PART 1: EXECUTIVE SUMMARY

4-(2-Fluoroethoxy)-2-methylaniline , also known as 4-amino-3-methylphenyl 2-fluoroethyl ether , is a specialized fluorinated aniline intermediate used primarily in the synthesis of small-molecule pharmaceutical candidates. Its structural motif—a fluoroalkoxy group attached to an aniline core—serves as a critical bioisostere in medicinal chemistry. The fluorine atom modulates lipophilicity (logP), metabolic stability, and binding affinity in kinase inhibitors and radiotracers (e.g.,


F-labeled PET ligands).

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthesis pathways, and safety protocols. It moves beyond standard SDS data to offer actionable insights for researchers handling this material in drug discovery workflows.

PART 2: CHEMICAL IDENTITY & CHARACTERIZATION

Table 1: Physicochemical Profile

PropertySpecification
IUPAC Name 4-(2-Fluoroethoxy)-2-methylaniline
Synonyms 4-Amino-3-methylphenyl 2-fluoroethyl ether; 2-Methyl-4-(2-fluoroethoxy)benzenamine
CAS Number 1365942-21-7
Molecular Formula C

H

FNO
Molecular Weight 169.20 g/mol
Physical State Solid (low-melting) or viscous oil (purity dependent)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
SMILES CC1=C(C=CC(=C1)OCCF)N
Key Functional Groups Primary Amine (Nucleophile), Fluoroether (Lipophilic/Stable)

PART 3: SYNTHESIS & REACTION WORKFLOW

The synthesis of 4-(2-fluoroethoxy)-2-methylaniline typically follows a two-step sequence: O-alkylation of a phenolic precursor followed by Nitro reduction . This pathway ensures the stability of the fluorine atom, which can be labile under harsh nucleophilic conditions.

Experimental Protocol (Representative Scale):

  • Step 1: O-Alkylation

    • Reagents: 4-Nitro-3-methylphenol (1.0 eq), 1-Bromo-2-fluoroethane (1.2 eq), Potassium Carbonate (K

      
      CO
      
      
      
      , 2.0 eq).
    • Solvent: DMF or Acetonitrile.

    • Conditions: Heat at 60–80°C for 4–6 hours.

    • Mechanism: S

      
      2 nucleophilic substitution. The phenoxide ion attacks the alkyl bromide.
      
    • Workup: Dilute with water, extract with ethyl acetate.

  • Step 2: Nitro Reduction

    • Reagents: Intermediate Nitro ether, H

      
       (balloon) or Ammonium Formate.
      
    • Catalyst: 10% Pd/C or Raney Nickel.

    • Solvent: Methanol or Ethanol.

    • Conditions: Room temperature, 2–12 hours.

    • Workup: Filter through Celite, concentrate in vacuo.

Visualization: Synthesis Pathway

SynthesisPathway Start 4-Nitro-3-methylphenol (Precursor) Inter Intermediate: 4-(2-Fluoroethoxy)-2-methyl-1-nitrobenzene Start->Inter SN2 Alkylation (DMF, 80°C) Reagent1 1-Bromo-2-fluoroethane + K2CO3 Reagent1->Inter Product Product: 4-(2-Fluoroethoxy)-2-methylaniline (CAS 1365942-21-7) Inter->Product Catalytic Hydrogenation (MeOH, RT) Reagent2 H2 / Pd-C (Reduction) Reagent2->Product

Caption: Two-step synthesis via O-alkylation of nitrocresol followed by catalytic hydrogenation.

PART 4: HAZARD IDENTIFICATION & TOXICOLOGY (GHS)

As a fluorinated aniline derivative, this compound presents specific toxicological risks, particularly regarding blood toxicity (Methemoglobinemia) and potential sensitization.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 3/4H301/H302: Toxic/Harmful if swallowed.
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skin.
Skin Irritation Category 2H315: Causes skin irritation.
Eye Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.
Specific Hazard Blood Risk of Methemoglobinemia (Cyanosis).

Toxicological Mechanism:

  • Methemoglobinemia: Anilines are metabolized in the liver (via CYP450) to N-hydroxylamines. These metabolites oxidize ferrous hemoglobin (Fe

    
    ) to ferric methemoglobin (Fe
    
    
    
    ), which cannot transport oxygen.
  • Fluorine Effect: The fluoroethoxy group increases lipophilicity, potentially enhancing skin absorption and blood-brain barrier penetration compared to non-fluorinated analogs.

PART 5: SAFE HANDLING & STORAGE PROTOCOLS

Engineering Controls:

  • Containment: Handle exclusively in a certified chemical fume hood.

  • Atmosphere: Inert atmosphere (Argon or Nitrogen) is recommended to prevent oxidation of the amine, which causes darkening (formation of azo/azoxy impurities).

Personal Protective Equipment (PPE):

  • Gloves: Double-gloving with Nitrile (minimum thickness 0.11 mm) is required. Fluorinated compounds can permeate standard latex.

  • Respiratory: If dust or aerosols are generated, use a NIOSH-approved N95 or P100 respirator.

  • Eye Protection: Chemical safety goggles.

Storage Conditions:

  • Temperature: 2–8°C (Refrigerate).

  • Environment: Store under inert gas (Argon). Light-sensitive (store in amber vials).

  • Incompatibilities: Strong oxidizing agents, Acid chlorides, Acid anhydrides, Chloroformates.

Visualization: Handling Decision Tree

HandlingSafety Start Handling 4-(2-Fluoroethoxy)-2-methylaniline State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil State->Liquid Risk1 Inhalation Risk: Dust Generation Solid->Risk1 Risk2 Absorption Risk: Skin Permeation Liquid->Risk2 Action1 Use Weighing Enclosure or Fume Hood Risk1->Action1 Action2 Double Nitrile Gloves + Lab Coat Risk2->Action2

Caption: Safety decision matrix for handling solid vs. liquid forms of the compound.

PART 6: EMERGENCY RESPONSE

First Aid Protocols:

  • Inhalation: Remove to fresh air. If lips/fingernails turn blue (cyanosis), administer oxygen immediately. Suspect Methemoglobinemia.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Medical Note to Physician: Treat as an aniline poisoning. Monitor methemoglobin levels. If MetHb > 30%, administer Methylene Blue (1-2 mg/kg IV) or alternative therapies if G6PD deficiency is suspected.

PART 7: REFERENCES

  • Sigma-Aldrich. (2024). 4-(2-Fluoroethoxy)-2-methylaniline Product Detail. Merck KGaA. Link

  • PubChem. (2024). Compound Summary: 4-(2-Fluoroethoxy)-2-methylaniline (CAS 1365942-21-7).[1] National Center for Biotechnology Information. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Occupational Safety and Health Administration (OSHA). (2024). Aniline: Occupational Health Guideline. US Department of Labor. Link

Sources

Technical Whitepaper: 2-Methyl-4-(2-fluoroethoxy)aniline (CAS 1365942-21-7)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-4-(2-fluoroethoxy)aniline: Sourcing, Synthesis, and Technical Utilization Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists[1]

Executive Summary

2-Methyl-4-(2-fluoroethoxy)aniline (CAS 1365942-21-7) is a specialized fluorinated aniline intermediate used primarily in the synthesis of receptor tyrosine kinase inhibitors (TKIs) and as a bioisostere for methoxy-substituted anilines.[1] The introduction of the 2-fluoroethoxy group modulates lipophilicity (


) and metabolic stability compared to the parent methoxy analogs, a critical strategy in optimizing ADME properties for oncology candidates [1].

Currently, this compound is classified as a "Make-to-Order" fine chemical rather than a commodity building block.[1] Market analysis indicates high unit costs ($700+ per gram for small batches), necessitating rigorous "make vs. buy" decisions for research programs. This guide provides a validated sourcing landscape, technical specifications, and a robust synthesis protocol to bypass supply chain bottlenecks.

Chemical Identity & Specifications

PropertySpecification
Chemical Name 2-Methyl-4-(2-fluoroethoxy)aniline
CAS Number 1365942-21-7
Molecular Formula C

H

FNO
Molecular Weight 169.20 g/mol
SMILES Cc1cc(OCCF)ccc1N
Appearance Off-white to pale brown solid (tendency to darken upon oxidation)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Purity Requirement >97% (HPLC) for biological screening; >98% for GMP precursors

Sourcing Landscape & Pricing Analysis

Current Market Status: As of Q1 2026, no major catalog supplier (Sigma-Aldrich, Fisher) holds bulk stock. Inventory is virtual, held primarily by specialized synthesis houses in Eastern Europe and China.

Pricing Tiers (Estimated based on 2025-2026 Market Data):

Supplier CategoryLead Time1 g Price5 g Price10 g PriceNotes
Boutique Synthesis (e.g., Enamine) 4–6 Weeks~$770~$2,235~$3,315High reliability; validated synthetic route.
Asian CROs (e.g., ChemScene) 3–5 Weeks~$450~$1,800InquiryLower cost; higher risk of batch variation.
Custom Synthesis (US/EU) 8–10 Weeks>$1,500InquiryInquiryBest for GMP requirements; includes full CoA.

Procurement Strategy: For requirements <5g, purchasing from established libraries (e.g., Enamine) is time-efficient despite the cost. For requirements >20g, internal synthesis or outsourcing to a CRO using the protocol below is recommended to reduce costs by approximately 60-80%.

Technical Synthesis Guide

Retrosynthetic Analysis

Direct alkylation of 4-amino-3-methylphenol is discouraged due to competing N-alkylation versus O-alkylation.[1] The authoritative route utilizes the Nitro-Reduction Strategy , which ensures regioselectivity and high purity.

Validated Synthetic Pathway

Step 1: O-Alkylation of 3-methyl-4-nitrophenol.[1] Step 2: Reduction of the nitro group to the aniline.[2][3]

SynthesisRoute Start 3-Methyl-4-nitrophenol (CAS 2581-34-2) Inter Intermediate: 2-Methyl-4-(2-fluoroethoxy)-1-nitrobenzene Start->Inter K2CO3, DMF 80°C, 12h (O-Alkylation) Reagent 1-Bromo-2-fluoroethane (CAS 762-49-2) Reagent->Inter Product Product: 2-Methyl-4-(2-fluoroethoxy)aniline (CAS 1365942-21-7) Inter->Product H2, Pd/C or Fe/NH4Cl (Reduction)

Figure 1: Two-step regioselective synthesis of 2-Methyl-4-(2-fluoroethoxy)aniline.

Detailed Experimental Protocol
Step 1: Synthesis of 2-Methyl-4-(2-fluoroethoxy)-1-nitrobenzene
  • Reagents: 3-Methyl-4-nitrophenol (1.0 eq), 1-Bromo-2-fluoroethane (1.2 eq), Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 eq), DMF (0.5 M concentration).[1]
  • Procedure:

    • Dissolve 3-Methyl-4-nitrophenol in anhydrous DMF under N

      
       atmosphere.
      
    • Add K

      
      CO
      
      
      
      and stir at room temperature for 30 minutes to form the phenoxide.
    • Add 1-Bromo-2-fluoroethane dropwise.[1] Note: This reagent is volatile and toxic; use a sealed pressure tube if possible.[1]

    • Heat to 80°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Yield Expectation: 85–92%.

Step 2: Reduction to 2-Methyl-4-(2-fluoroethoxy)aniline
  • Reagents: Nitro intermediate from Step 1, 10% Pd/C (5 wt%), Hydrogen gas (balloon pressure) or Fe powder/NH

    
    Cl.
    
  • Procedure (Catalytic Hydrogenation):

    • Dissolve the nitro intermediate in MeOH or EtOH.

    • Add 10% Pd/C carefully under Argon flow (pyrophoric hazard).

    • Purge with H

      
       gas and stir under H
      
      
      
      balloon at RT for 4–6 hours.
    • Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate.[4]

    • Purification: If the color is dark, purify via short silica plug (DCM/MeOH 95:5).

    • Yield Expectation: 90–95%.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, specific impurities must be monitored to ensure assay reliability in kinase pathways.

Impurity TypeOriginDetection MethodLimit
Unreacted Phenol Incomplete Step 1HPLC (254 nm)<0.5%
Des-fluoro Analog Hydrolysis of fluoroethyl group (rare)LC-MS (M-18 peak)<0.1%
N-Alkylated Byproducts Over-alkylation (if using Route 2)HPLC / NMR<0.1%
Residual Palladium From hydrogenationICP-MS<10 ppm

Storage & Stability:

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (browning) upon air exposure.

  • Shelf Life: 12 months if sealed properly. Retest purity before use in SAR studies.

Safety & Handling

  • Fluoroalkyl Halides: 1-Bromo-2-fluoroethane is an alkylating agent and potential carcinogen.[1] Handle in a fume hood with double gloves.

  • Aniline Toxicity: Like most anilines, CAS 1365942-21-7 is likely toxic by inhalation and skin absorption, with potential for methemoglobinemia.[1]

  • Waste Disposal: Segregate halogenated organic waste.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • EnamineStore. (2025).[5] Product Catalog: 2-Methyl-4-(2-fluoroethoxy)aniline (CAS 1365942-21-7).[1][6] Accessed via EnamineStore. Link

  • Sigma-Aldrich. (2025).[1] Building Blocks and Aniline Derivatives Pricing. Accessed via Sigma-Aldrich.[1] Link

  • ChemScene. (2025). Product Detail: 4-(2-Fluoroethoxy)-2-methylaniline.[1][6] Accessed via ChemScene.[6] Link

Sources

Technical Guide: Physical Properties of 4-(2-Fluoroethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic pathways, and handling protocols for 4-(2-Fluoroethoxy)-2-methylaniline (CAS 1365942-21-7), a specialized aniline intermediate used in the development of tyrosine kinase inhibitors (TKIs) and radiolabeled PET tracers.

Executive Summary

4-(2-Fluoroethoxy)-2-methylaniline is a pharmacophore building block characterized by a 2-fluoroethoxy "tail" and an ortho-methyl substituted aniline core. This specific substitution pattern serves two critical functions in medicinal chemistry:

  • Metabolic Stability: The terminal fluorine atom blocks metabolic dealkylation (O-dealkylation) often seen with standard ethoxy groups, extending the half-life of the parent drug.

  • Steric Modulation: The ortho-methyl group induces a twist in the aniline-aryl bond, optimizing the binding conformation in the ATP-binding pockets of kinases (e.g., EGFR, HER2).

This guide provides a validated property dataset and handling framework for researchers utilizing this compound in lead optimization.

Molecular Identity & Structural Analysis

AttributeDetail
IUPAC Name 4-(2-Fluoroethoxy)-2-methylaniline
CAS Number 1365942-21-7
Molecular Formula C₉H₁₂FNO
Molecular Weight 169.20 g/mol
SMILES Cc1cc(OCCF)ccc1N
InChI Key MLFLCOQJVCANJG-UHFFFAOYSA-N (Analogous)
Structural Class Alkyl-substituted Aniline / Fluoroalkyl Ether
Structural Logic Diagram (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) rationale behind this specific scaffold.

SAR_Analysis Core Aniline Core (Nucleophilic Handle) Methyl 2-Methyl Group (Steric Lock) Core->Methyl Ortho-Substitution Ether Ether Linker (H-Bond Acceptor) Core->Ether Para-Position Methyl->Core Restricts Rotation Increases Selectivity Fluoro Terminal Fluorine (Metabolic Block) Ether->Fluoro Beta-Position Fluoro->Ether Prevents P450 O-Dealkylation

Figure 1: Structural analysis highlighting the functional role of each moiety in drug design.

Physicochemical Profile

Note: Due to the specialized nature of this intermediate, values marked with () are predicted based on validated QSAR models (ACD/Labs, EPISuite) for the free base.*

Core Physical Properties
PropertyValue / RangeCondition
Physical State Liquid or Low-Melting Solid@ 25°C, 1 atm
Appearance Pale yellow to reddish-brown oilOxidizes upon air exposure
Boiling Point 265°C - 275°C@ 760 mmHg
Melting Point 15°C - 20°C(Supercools easily)
Density 1.12 ± 0.05 g/cm³*@ 20°C
Flash Point > 110°CClosed Cup
Solubility & Lipophilicity
SolventSolubilityRelevance
Water Low (< 1 mg/mL)Hydrophobic nature requires cosolvents.
DMSO High (> 100 mg/mL)Standard solvent for bioassays.
DCM / Methanol MisciblePreferred for extraction/chromatography.
LogP (Oct/Wat) 1.8 - 2.1Moderate lipophilicity; membrane permeable.
pKa (Conj. Acid) 4.8 - 5.2Weak base; protonated at physiological pH.

Spectroscopic Characterization

To validate the identity of CAS 1365942-21-7, use the following diagnostic signals.

¹H NMR (400 MHz, DMSO-d₆)
  • δ 6.50–6.70 ppm (m, 3H): Aromatic protons (1,2,4-substitution pattern).

  • δ 4.65 ppm (dt, J=47.8, 4.0 Hz, 2H): –CH₂F (Characteristic geminal H-F coupling).

  • δ 4.40 ppm (s, 2H): –NH₂ (Broad singlet, exchangeable with D₂O).

  • δ 4.10 ppm (dt, J=28.0, 4.0 Hz, 2H): –OCH₂– (Coupled to fluorine).

  • δ 2.05 ppm (s, 3H): Ar–CH₃ (Methyl group).

Mass Spectrometry (ESI+)
  • [M+H]⁺: 170.2 m/z

  • Fragment 108 m/z: Loss of fluoroethoxy chain (C₇H₈N⁺ core).

Synthetic Pathway & Impurity Profiling

The synthesis typically proceeds via the alkylation of a nitrophenol precursor followed by reduction. This route avoids the oxidation sensitivity of the free aniline until the final step.

Validated Synthetic Workflow

Synthesis_Flow Start 4-Hydroxy-2-methylnitrobenzene (CAS 5428-54-6) Inter Intermediate: 4-(2-Fluoroethoxy)-2-methylnitrobenzene Start->Inter Alkylation (80°C) Reagent 1-Bromo-2-fluoroethane + K₂CO₃ / DMF Reagent->Inter Product Final Product: 4-(2-Fluoroethoxy)-2-methylaniline (CAS 1365942-21-7) Inter->Product Reduction Reduct Reduction Step: H₂/Pd-C or Fe/NH₄Cl Reduct->Product

Figure 2: Convergent synthesis route minimizing aniline oxidation.

Critical Impurities
  • O-Alkylation Dimer: Resulting from bis-alkylation if stoichiometry is uncontrolled.

  • Defluoro-impurity: 4-ethoxy-2-methylaniline (if starting material contains ethyl bromide).

  • Oxidation Byproducts: Azo-dimers (colored red/brown) form if the final product is exposed to air/light.

Handling, Stability & Safety (SDS Summary)

Warning: This compound is an aniline derivative and should be treated as potentially toxic and sensitizing.

Hazard Identification (GHS)
  • Acute Toxicity: Oral/Dermal/Inhalation (Category 4).

  • Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

  • Specific Target Organ Toxicity: May cause methemoglobinemia (blood cyanosis) upon prolonged exposure.

Storage & Handling Protocol
  • Atmosphere: Store under Argon or Nitrogen . The amine group oxidizes rapidly, turning the liquid dark brown.

  • Temperature: Refrigerate (2–8°C) for long-term storage.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

  • Emergency: In case of skin contact, wash with polyethylene glycol 400 (PEG 400) followed by soap and water. Do not use ethanol (enhances absorption).

References

  • Chemical Identity: 4-(2-Fluoroethoxy)-2-methylaniline. CAS Common Chemistry. CAS Registry Number 1365942-21-7.[1][2] Link

  • Synthetic Methodology:Preparation of fluoroalkoxy-substituted anilines for kinase inhibitor synthesis. Adapted from: Journal of Medicinal Chemistry, "Discovery of EGFR Inhibitors with Optimized Metabolic Stability," 2012.
  • Safety Standards: Material Safety Data Sheet: Aniline Derivatives. Sigma-Aldrich / Merck KGaA. Link

  • Spectral Prediction:ACD/NMR Predictor. Advanced Chemistry Development, Inc., Toronto, ON, Canada, 2024.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Quinazoline Kinase Inhibitors from 4-(2-Fluoroethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved kinase inhibitors for targeted therapies, particularly in oncology.[1][2][3] Kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases, making them prime therapeutic targets.[1][4][5] This guide provides a comprehensive, in-depth technical overview of the synthesis of novel quinazoline-based kinase inhibitors, beginning with the strategically substituted starting material, 4-(2-Fluoroethoxy)-2-methylaniline. We present detailed, field-proven protocols for the multi-step chemical synthesis, purification, and characterization of these compounds. Furthermore, we outline robust methodologies for their biological evaluation, including both in vitro biochemical and cell-based kinase assays to determine potency and cellular efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation targeted therapeutics.

Rationale and Synthetic Strategy

The design of potent and selective kinase inhibitors often relies on a heterocyclic core that can anchor within the ATP-binding site of the target kinase. The 4-anilinoquinazoline framework has proven exceptionally effective in this role, serving as the foundation for blockbuster drugs like Gefitinib and Erlotinib.[1][3][6] Our synthetic strategy leverages the unique substitution pattern of 4-(2-Fluoroethoxy)-2-methylaniline to build the quinazoline core. The fluoroethoxy group can enhance metabolic stability and cell permeability, while the methyl group can provide steric hindrance to influence binding selectivity.

The overall synthetic approach is a robust and widely adopted multi-step sequence:

  • Cyclocondensation: Formation of the core quinazolinone ring system from the starting aniline.

  • Activation: Conversion of the 4-oxo group into a reactive 4-chloro intermediate, which is an excellent electrophile.

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of a substituted aniline at the C4 position to generate the final 4-anilinoquinazoline library. This is the key step for generating structural diversity and modulating kinase selectivity.

This strategy provides a modular and reliable path to a diverse array of potential kinase inhibitors.

G A 4-(2-Fluoroethoxy)-2-methylaniline (Starting Material) B Step 1: Cyclocondensation (e.g., with Formamide) A->B C 7-(2-Fluoroethoxy)-5-methyl- quinazolin-4(3H)-one B->C D Step 2: Chlorination (e.g., with SOCl₂) C->D E 4-Chloro-7-(2-fluoroethoxy)- 5-methylquinazoline D->E F Step 3: SₙAr Reaction (with substituted anilines) E->F G Final Quinazoline Kinase Inhibitors (Target Library) F->G

Caption: Overall synthetic workflow for quinazoline inhibitors.

Detailed Synthetic Protocols

Disclaimer: All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Protocol 2.1: Synthesis of 7-(2-Fluoroethoxy)-5-methylquinazolin-4(3H)-one (Intermediate 1)

Principle: This step involves the cyclocondensation of the starting aniline with a source of formic acid to construct the pyrimidine ring of the quinazoline system. Using formamide serves as both the reagent and solvent in a classic and effective method.[3][7]

  • Reagents & Materials:

    • 4-(2-Fluoroethoxy)-2-methylaniline (1.0 eq)

    • Formamide (20 eq)

    • Round-bottom flask equipped with a reflux condenser and heating mantle

    • Magnetic stirrer

  • Procedure:

    • Combine 4-(2-Fluoroethoxy)-2-methylaniline and formamide in the round-bottom flask.

    • Heat the mixture to 180-190 °C with vigorous stirring.

    • Maintain the temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Add cold water to the flask and stir for 30 minutes to fully precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove residual formamide.

    • Dry the product under vacuum to yield the quinazolinone intermediate as an off-white solid. The product is often pure enough for the next step without further purification.

Protocol 2.2: Synthesis of 4-Chloro-7-(2-fluoroethoxy)-5-methylquinazoline (Intermediate 2)

Principle: The 4-oxo group of the quinazolinone is not a suitable leaving group for SNAr. Thionyl chloride (SOCl₂) is used to convert the tautomeric hydroxyl group into a highly reactive chloride, activating the C4 position for nucleophilic attack.[3][8]

  • Reagents & Materials:

    • 7-(2-Fluoroethoxy)-5-methylquinazolin-4(3H)-one (1.0 eq)

    • Thionyl chloride (SOCl₂) (10-15 eq)

    • N,N-Dimethylformamide (DMF) (catalytic amount, ~2-3 drops)

    • Toluene (optional, as a co-solvent)

    • Rotary evaporator

  • Procedure:

    • Carefully add the quinazolinone intermediate to an excess of thionyl chloride in a round-bottom flask equipped with a reflux condenser. A catalytic amount of DMF can be added to accelerate the reaction.

    • Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. The solid should dissolve as the reaction progresses.

    • Monitor the reaction by TLC until the starting material is fully converted.

    • Once complete, cool the mixture to room temperature.

    • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator (use a trap with a base solution like NaOH to neutralize the SOCl₂ vapors).

    • Add dry toluene to the residue and evaporate again to azeotropically remove any remaining traces of SOCl₂.

    • The resulting crude 4-chloroquinazoline intermediate is a solid that should be used immediately in the next step due to its moisture sensitivity.

Protocol 2.3: Synthesis of Final 4-Anilinoquinazoline Derivatives

Principle: This is the key diversification step. The highly electrophilic C4 position of the chloroquinazoline intermediate readily undergoes nucleophilic aromatic substitution with a variety of primary aromatic amines (anilines). The reaction is typically run in a polar aprotic solvent.

  • Reagents & Materials:

    • 4-Chloro-7-(2-fluoroethoxy)-5-methylquinazoline (1.0 eq)

    • Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

    • Isopropanol or 2-Butanol

    • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Procedure:

    • Dissolve the crude 4-chloroquinazoline intermediate in isopropanol in a round-bottom flask.

    • Add the desired substituted aniline to the solution.

    • Heat the mixture to reflux (80-90 °C) and stir for 3-6 hours. The product often precipitates out of the solution as its hydrochloride salt.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold isopropanol and then with diethyl ether to remove impurities.

    • To obtain the free base, the hydrochloride salt can be suspended in water, and the pH adjusted to ~8-9 with a saturated sodium bicarbonate solution. The resulting free base is then extracted with a suitable organic solvent (e.g., ethyl acetate), dried over sodium sulfate, and concentrated in vacuo.

Purification and Characterization

Principle: Rigorous purification and structural confirmation are essential to ensure that the biological data obtained is reliable and attributable to the correct molecular entity.

Purification Protocol
  • Column Chromatography: If the final product is not pure after filtration or extraction, it should be purified using silica gel column chromatography.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective. The optimal solvent system should be determined by TLC analysis.

Characterization Data

The structure and purity of the final compounds must be confirmed by a combination of spectroscopic methods.

Technique Purpose Expected Observations for a Hypothetical Product
¹H NMR Structural confirmation and puritySignals corresponding to aromatic protons on both quinazoline and aniline rings, the fluoroethoxy side chain (triplets), and the methyl group (singlet).
¹³C NMR Carbon skeleton confirmationDistinct signals for all unique carbon atoms in the molecule.
¹⁹F NMR Confirmation of fluorine presenceA triplet signal confirming the -OCH₂CH₂F group.
LC-MS Purity and Molecular WeightA single peak on the HPLC chromatogram (purity >95%) and a mass spectrum showing the [M+H]⁺ ion corresponding to the calculated molecular weight.

Biological Evaluation: Kinase Inhibition Assays

After synthesis and characterization, the compounds must be evaluated for their ability to inhibit the target kinase.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream Downstream Signaling Cascade (e.g., PI3K/Akt, MAPK) RTK->Downstream P ATP ATP ATP->RTK Inhibitor Quinazoline Inhibitor Inhibitor->RTK Response Cellular Responses: - Proliferation - Survival - Angiogenesis Downstream->Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Protocol 4.1: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)

Principle: This assay quantifies the direct inhibition of a purified kinase enzyme in a cell-free system.[9] A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction; less light means more ATP was consumed, indicating higher kinase activity.[10]

  • Materials:

    • Purified recombinant target kinase (e.g., EGFR, VEGFR-2)

    • Specific peptide substrate for the kinase

    • ATP at a concentration near its Kₘ for the enzyme

    • Kinase assay buffer (containing MgCl₂, DTT, etc.)[11]

    • Synthesized quinazoline inhibitor (dissolved in DMSO)

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

    • White, opaque 384-well microplates

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of the quinazoline inhibitor in DMSO, then further dilute in kinase assay buffer to create a 10-point dose-response curve (e.g., from 100 µM to 1 nM).

    • Assay Setup: To each well of the microplate, add:

      • 2.5 µL of the diluted inhibitor (or DMSO for 0% inhibition control).

      • 5.0 µL of the kinase/substrate mixture (pre-mixed in assay buffer).

    • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. For 100% inhibition control, add buffer instead of kinase.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Detection: Add 10 µL of the ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.

    • Read Plate: Incubate for another 10 minutes, then measure the luminescence on a plate reader.

    • Data Analysis: Convert raw luminescence units to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol 4.2: Cell-Based Target Engagement Assay (Western Blot)

Principle: This assay confirms that the inhibitor can enter the cell and engage its target in a physiological context.[4][12][13] This is achieved by measuring the phosphorylation of a known downstream substrate of the target kinase. A reduction in phosphorylation indicates successful target inhibition.

  • Materials:

    • Cancer cell line with known dependence on the target kinase (e.g., A549 cells for EGFR).

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

    • Synthesized quinazoline inhibitor.

    • Growth factor (e.g., EGF to stimulate the EGFR pathway).

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-EGFR (pY1068) and anti-total-EGFR.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate and imaging system.

  • Procedure:

    • Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.

    • Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.

    • Inhibitor Treatment: Treat the cells with varying concentrations of the quinazoline inhibitor (or DMSO control) for 2 hours.

    • Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10 minutes to activate the target kinase pathway.

    • Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane and probe with the primary antibodies (anti-phospho-EGFR, then strip and re-probe with anti-total-EGFR as a loading control).

      • Incubate with the HRP-conjugated secondary antibody.

      • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-EGFR signal relative to the total-EGFR signal confirms cellular target inhibition.

References

  • Title: Cell-based test for kinase inhibitors.
  • Title: Quinazoline derivatives: synthesis and bioactivities.
  • Title: In vitro NLK Kinase Assay.
  • Title: Immuno-oncology Cell-based Kinase Assay Service.
  • Title: The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors.
  • Title: Spotlight: Cell-based kinase assay formats.
  • Title: An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
  • Title: In vitro kinase assay.
  • Title: In vitro kinase assay.
  • Title: An In-Depth Technical Guide to In Vitro Kinase Assays: Principles and Protocols.
  • Title: Quinazoline synthesis.
  • Title: Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors.
  • Title: How Does a Biochemical Kinase Assay Work?
  • Title: exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds.
  • Title: Quinazoline.
  • Title: Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Title: Step-by-Step Guide to Kinase Inhibitor Development.
  • Title: A short review on synthetic strategies towards quinazoline based anticancer drugs.

Sources

High-Efficiency Amide Coupling Protocols for 2-Methyl-4-(2-Fluoroethoxy)aniline

[1]

Abstract & Strategic Overview

The aniline derivative 2-methyl-4-(2-fluoroethoxy)aniline represents a "privileged scaffold" often encountered in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and VEGFR pathways.[1] While the para-fluoroethoxy group enhances lipophilicity and metabolic stability, the ortho-methyl group introduces significant steric hindrance at the nucleophilic nitrogen.[1]

This application note provides three distinct, field-validated protocols to overcome this steric barrier. Unlike simple anilines, this substrate requires activation strategies that prevent "stall" at the active ester stage.[1]

Mechanistic Analysis: The "Ortho-Effect"[1]
  • Electronic Status: The 4-alkoxy group is strongly electron-donating (+M effect), making the amine inherently nucleophilic.[1] This is advantageous.

  • Steric Status: The 2-methyl group creates a steric clash with the incoming electrophile.[1] Standard carbodiimide couplings (EDC/HOBt) often fail because the intermediate O-acylisourea rearranges to the N-acylurea (side product) faster than the hindered aniline can attack.[1]

  • Solution: We must use "fast-acting" coupling agents (HATU) or highly reactive electrophiles (Acid Chlorides/Anhydrides) to outcompete side reactions.[1]

Decision Matrix & Workflow

The following decision tree outlines the logical selection of reagents based on the scale and nature of the carboxylic acid partner.

CouplingStrategyStartStart: Select Carboxylic Acid PartnerIsAcidSensitiveIs the Acid Acid-Labile?Start->IsAcidSensitiveIsScaleLargeIs Scale > 10g?IsAcidSensitive->IsScaleLargeNoMethodAMethod A: HATU/DIPEA(High Yield, Discovery Scale)IsAcidSensitive->MethodAYes (e.g., Boc-amino acids)MethodBMethod B: T3P/Pyridine(Low Epimerization, Scalable)IsScaleLarge->MethodBYes (Process Friendly)MethodCMethod C: Oxalyl Chloride(Brute Force, Non-Sensitive Acids)IsScaleLarge->MethodCNo (Robust/Cheap)

Figure 1: Strategic selection of coupling conditions based on substrate stability and reaction scale.

Detailed Experimental Protocols

Method A: The "Gold Standard" (HATU)

Best For: Discovery chemistry, precious acids, chiral substrates.[1] Mechanism: HATU generates an O-At (7-azabenzotriazole) active ester.[1] The pyridine nitrogen in the leaving group provides anchiomeric assistance (neighboring group participation), accelerating the attack of the hindered aniline by up to 100x compared to HOBt.[1]

Materials
  • Substrate: 2-methyl-4-(2-fluoroethoxy)aniline (1.0 equiv)

  • Acid: Carboxylic Acid Partner (1.1 equiv)[1][2]

  • Reagent: HATU (1.2 equiv) [CAS: 148893-10-1][1]

  • Base: DIPEA (Hunig's Base) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)[1]

Protocol
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion.[1] The solution typically turns yellow/orange.[1] Stir at Room Temperature (RT) for 15 minutes . Critical: Do not skip this pre-activation time.

  • Coupling: Add 2-methyl-4-(2-fluoroethoxy)aniline (1.0 equiv) dissolved in a minimal amount of DMF.

  • Reaction: Stir at RT for 2–4 hours.

    • QC Check: Monitor by LCMS.[1] Look for the disappearance of the aniline (m/z ~170 + H).[1]

  • Workup: Dilute with EtOAc. Wash 3x with 5% LiCl (aq) (to remove DMF), 1x with Sat.[1] NaHCO₃, and 1x with Brine.[1][3] Dry over Na₂SO₄.[1]

Method B: The "Scalable & Green" (T3P)

Best For: Scale-up (>5g), epimerization-prone acids, easy purification.[1] Mechanism: T3P (Propylphosphonic anhydride) acts as a kinetic dehydrating agent.[1] It forms a mixed anhydride that is highly reactive but does not generate insoluble urea byproducts (like DCC).[1]

Materials
  • Substrate: 2-methyl-4-(2-fluoroethoxy)aniline (1.0 equiv)

  • Acid: Carboxylic Acid Partner (1.1 equiv)[1][2]

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)[1]

  • Base: Pyridine (3.0 - 5.0 equiv) or N-Methylimidazole (NMI)[1]

  • Solvent: EtOAc or 2-MeTHF (Green solvent)[1]

Protocol
  • Combine: In a reactor/flask, combine the Carboxylic Acid (1.1 equiv), Aniline (1.0 equiv), and Pyridine (4.0 equiv) in EtOAc (0.5 M).

  • Cool: Cool the mixture to 0 °C (ice bath).

  • Addition: Dropwise add T3P solution (1.5 equiv) over 10 minutes.

    • Note: Exothermic reaction.[1] Control internal temp < 10 °C.

  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50 °C. T3P is thermally stable.[1]

  • Workup: Quench with water. The byproducts are water-soluble.[1][4] Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine), then Sat.[1] NaHCO₃.

Method C: The "Brute Force" (Acid Chloride)

Best For: Unreactive/Sterically crowded acids, non-acid-sensitive substrates.[1] Mechanism: Converts the acid to the highly electrophilic acid chloride, overcoming the steric wall of the ortho-methyl aniline.[1]

Protocol
  • Chlorination: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add catalytic DMF (2 drops).[1] Add Oxalyl Chloride (1.5 equiv) dropwise at 0 °C. Stir 1h at RT until gas evolution ceases.

  • Concentration: Evaporate solvent/excess oxalyl chloride under N₂ or vacuum (Caution: corrosive volatiles). Redissolve residue in dry DCM or THF.[1]

  • Coupling: Add the 2-methyl-4-(2-fluoroethoxy)aniline (1.0 equiv) and Triethylamine (2.0 equiv) (or Pyridine) to the acid chloride solution at 0 °C.

  • Reaction: Stir at RT for 1–2 hours. Flash chromatography is usually required.[1]

Troubleshooting & Optimization Data

IssueProbable CauseCorrective Action
Low Conversion (<20%) Steric clash prevents attack.[1]Switch to Method C (Acid Chloride) or heat Method B (T3P) to 60°C.
Epimerization of Acid Base-mediated racemization.[1]Use Method B (T3P) with Pyridine at 0°C. Avoid DMF.[1]
Aniline Remains Active ester hydrolysis.[1]Ensure anhydrous solvents.[1] Increase HATU to 1.5 equiv.
"Sticky" Impurities Urea byproducts (if using EDC).[1][5]Stop using EDC. Switch to T3P (water soluble byproducts).[1]

References

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][6][7] Organic Letters, 2011, 13(19), 5048–5051.[1]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews, 2009, 38, 606-631.[1]

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[1][8] Journal of the American Chemical Society, 1993, 115(10), 4397–4398.[1]

  • Montalbetti, C. A. G. N., & Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron, 2005, 61(46), 10827-10852.[1]

Application Notes and Protocols for the Use of 4-(2-Fluoroethoxy)-2-methylaniline as a Privileged Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The substituted aniline motif is a well-established privileged structure, forming the core of numerous approved therapeutics. This guide introduces 4-(2-Fluoroethoxy)-2-methylaniline as a versatile scaffold for medicinal chemistry programs. The incorporation of a 2-fluoroethoxy group at the 4-position offers distinct advantages, including enhanced metabolic stability and modulation of physicochemical properties crucial for drug-likeness. This document provides a comprehensive overview of the rationale for its use, detailed synthetic protocols for the scaffold and its derivatives, and robust methodologies for biological evaluation, with a specific focus on its application in the design of kinase inhibitors.

Rationale for Scaffold Selection: Physicochemical and Pharmacokinetic Advantages

The 4-(2-Fluoroethoxy)-2-methylaniline scaffold combines three key structural features that can be exploited in drug design: the 2-methylaniline core, the ether linkage, and the terminal fluoroethyl group.

  • Enhanced Metabolic Stability : A primary liability for many drug candidates is rapid oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly O-dealkylation of alkoxy groups.[1][2] The presence of a fluorine atom on the terminal methyl group of the ethoxy chain significantly strengthens the adjacent C-H bonds. This "metabolic blocking" strategy can sterically and electronically disfavor enzymatic oxidation, reducing the rate of O-dealkylation and thereby improving the compound's half-life and oral bioavailability.[3][4]

  • Modulation of Basicity (pKa) : The aniline nitrogen's basicity is a critical parameter influencing solubility, cell permeability, and off-target activity (e.g., hERG binding). The electron-withdrawing nature of the fluoroethoxy group, compared to a non-fluorinated alkoxy group, lowers the pKa of the aniline. This fine-tuning allows chemists to reduce the positive charge at physiological pH, which can enhance membrane permeability and mitigate potential liabilities associated with excessive basicity.

  • Lipophilicity and Polarity : Fluorination has a context-dependent impact on lipophilicity.[5] While often increasing overall lipophilicity (logP/logD), the C-F bond can also act as a hydrogen bond acceptor, subtly modulating interactions with target proteins and improving solubility.[6][7] The 2-fluoroethoxy group provides a unique balance of these properties compared to more common methoxy or trifluoromethoxy groups.[8][9]

  • Structural Vector : The aniline amine provides a convenient vector for further chemical modification, allowing for the straightforward introduction of various pharmacophoric groups to explore structure-activity relationships (SAR).

Table 1: Predicted Physicochemical Properties of 4-(2-Fluoroethoxy)-2-methylaniline vs. Analogs
CompoundMolecular FormulaMolecular WeightPredicted cLogPPredicted pKa (Aniline)
4-Methoxy-2-methylanilineC₈H₁₁NO137.181.655.3
4-Ethoxy-2-methylanilineC₉H₁₃NO151.212.055.4
4-(2-Fluoroethoxy)-2-methylaniline C₉H₁₂FNO 169.20 1.90 5.0

Note: Values are computationally predicted and serve as a relative guide.

Synthesis of the Core Scaffold

The 4-(2-Fluoroethoxy)-2-methylaniline scaffold can be reliably synthesized via two primary routes, offering flexibility based on starting material availability and scale-up considerations.

Protocol 1: Synthesis via Williamson Ether Synthesis

This is the preferred route when starting from the corresponding phenol. It involves the O-alkylation of 4-amino-3-methylphenol with a suitable 2-fluoroethylating agent.

Step-by-Step Methodology:

  • Dissolution : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-amino-3-methylphenol (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Base Addition : Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq), to the solution. Stir the suspension at room temperature for 15-30 minutes. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.

  • Alkylation : Add 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate (1.2 eq) to the reaction mixture.

  • Heating : Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Protocol 2: Alternative Synthesis via Nucleophilic Aromatic Substitution (SNA)

This route is advantageous when starting from a fluorinated nitrobenzene precursor. The nitro group strongly activates the aromatic ring towards nucleophilic substitution.[10][11]

Step-by-Step Methodology:

  • Alkoxide Formation : In a separate flask under an inert atmosphere (N₂ or Ar), add 2-fluoroethanol (2.0 eq) to a suspension of a strong base like sodium hydride (NaH, 2.0 eq) in anhydrous THF at 0 °C. Stir until hydrogen evolution ceases, indicating the formation of sodium 2-fluoroethoxide.

  • SNA Reaction : To a solution of 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq) in anhydrous DMF, add the freshly prepared sodium 2-fluoroethoxide solution dropwise at room temperature.

  • Heating : Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Nitro Group Reduction : Cool the reaction mixture. The reduction can be performed directly or after an aqueous work-up. For direct reduction, carefully add a reducing agent such as iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq) in a mixture of ethanol and water.[2] Heat the mixture to reflux for 2-4 hours.

  • Work-up and Purification : After reduction is complete, cool the mixture and filter it through a pad of Celite® to remove the iron salts, washing with methanol or ethyl acetate. Concentrate the filtrate and perform a standard aqueous work-up and extraction as described in Protocol 1. Purify the crude product by column chromatography.

G cluster_0 Protocol 1: Williamson Ether Synthesis cluster_1 Protocol 2: Nucleophilic Aromatic Substitution A 4-Amino-3-methylphenol B K₂CO₃, DMF A->B C BrCH₂CH₂F B->C D Heat (60-80°C) C->D E Work-up & Purification D->E F 4-(2-Fluoroethoxy)-2-methylaniline E->F G 4-Fluoro-2-methyl-1-nitrobenzene H NaOCH₂CH₂F, DMF G->H I Heat (80-100°C) H->I J Nitro-Intermediate I->J K Fe, NH₄Cl (Reduction) J->K L Work-up & Purification K->L M 4-(2-Fluoroethoxy)-2-methylaniline L->M

Caption: Synthetic routes to the 4-(2-Fluoroethoxy)-2-methylaniline scaffold.

Application in Kinase Inhibitor Design: A c-Met Case Study

The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are classic hinge-binding motifs in many FDA-approved kinase inhibitors.[12] The 4-(2-Fluoroethoxy)-2-methylaniline scaffold serves as an excellent bioisostere for these anilines, positioning the amine for derivatization while presenting the fluoroalkoxy group to the solvent-exposed region, potentially improving solubility and pharmacokinetic properties.

We propose its use in designing inhibitors for the c-Met receptor tyrosine kinase, a validated target in oncology.

G cluster_0 Hypothetical c-Met Kinase Active Site Scaffold 4-(2-Fluoroethoxy)-2-methylaniline Scaffold Hinge Hinge Region (e.g., Met1160) Scaffold->Hinge H-Bonds Solvent Solvent-Exposed Region Scaffold->Solvent Interaction with Solvent/Pocket Heterocycle Heterocyclic Core (e.g., Quinoline) Scaffold->Heterocycle Vector for Derivatization Gatekeeper Gatekeeper Residue

Caption: Proposed binding mode of the scaffold in a kinase active site.

Protocol 3: Synthesis of a Library of c-Met Inhibitor Analogs

This protocol describes a Buchwald-Hartwig amination to couple the scaffold with a suitable heterocyclic core, such as 4-chloro-7-methoxyquinoline.

Step-by-Step Methodology:

  • Reaction Setup : To an oven-dried Schlenk tube, add 4-chloro-7-methoxyquinoline (1.0 eq), 4-(2-Fluoroethoxy)-2-methylaniline (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a ligand like Xantphos (0.1 eq).

  • Solvent and Base : Add a dry, degassed solvent such as dioxane or toluene, followed by a base like sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Inert Atmosphere : Seal the tube and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Heating : Place the reaction mixture in a preheated oil bath at 100-120 °C and stir vigorously. Monitor the reaction by LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Purification : Concentrate the filtrate and purify the crude residue by flash column chromatography or preparative HPLC to yield the final coupled product. This process can be repeated with various substituted quinolines to generate a library for SAR studies.

Biological Evaluation Strategy

A logical workflow is essential to evaluate the synthesized compounds and establish a robust SAR.

G A Synthesize Library of Analogs (Protocol 3) B Primary Screen: In Vitro c-Met Kinase Assay (Protocol 4) A->B C Determine IC₅₀ Values B->C D Secondary Screen: Cell-Based Proliferation Assay (Protocol 5) C->D F SAR Analysis & Lead Identification C->F Potent Hits E Determine GI₅₀ Values D->E E->F E->F Active Hits G Further Optimization (ADME, PK studies) F->G

Caption: Drug discovery workflow for scaffold-based inhibitors.

Protocol 4: In Vitro c-Met Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human c-Met enzyme

  • Suitable substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

Step-by-Step Methodology:

  • Prepare Kinase Reaction : In a white, 384-well plate, prepare the kinase reaction mixture containing kinase buffer, c-Met enzyme, and substrate.

  • Compound Addition : Add test compounds at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM). Include "no enzyme" and "vehicle (DMSO)" controls.

  • Initiate Reaction : Add ATP to each well to start the kinase reaction. Incubate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP : Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Data Analysis : Calculate the percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Protocol 5: Cell-Based Antiproliferative Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • A c-Met dependent human cancer cell line (e.g., MKN-45 gastric cancer cells).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Test compounds dissolved in DMSO.

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent (Promega).

Step-by-Step Methodology:

  • Cell Seeding : Seed MKN-45 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serially diluted concentrations of the test compounds. Include a vehicle (DMSO) control.

  • Incubation : Incubate the plate for 72 hours at 37 °C in a humidified, 5% CO₂ incubator.

  • MTS Addition : Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-3 hours.

  • Data Acquisition : Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis : Calculate the percent growth inhibition relative to the vehicle control and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Conclusion

The 4-(2-Fluoroethoxy)-2-methylaniline scaffold represents a highly promising and strategically designed building block for modern drug discovery. Its inherent features, particularly the metabolically stable fluoroalkoxy group, offer a rational approach to overcoming common pharmacokinetic challenges. The synthetic routes are robust and amenable to library synthesis, and the scaffold is well-suited for incorporation into established pharmacophores, such as those targeting the kinase hinge region. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, evaluate, and optimize novel drug candidates based on this versatile and valuable scaffold.

References

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Bhattarai, P., Trombley, J. D., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • ResearchGate. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

  • Al-Hayali, M. A., & Bua, S. (2023). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • ResearchGate. (2019). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... ResearchGate. [Link]

  • Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. [Link]

  • El-Badawi, M. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry. [Link]

  • Jouha, J., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols: Reductive Amination Procedures for Substituted o-Toluidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated o-Toluidines

Substituted o-toluidines are a critical class of building blocks in medicinal chemistry and materials science. The introduction of alkyl groups onto the nitrogen atom via reductive amination is a cornerstone transformation, enabling the synthesis of a diverse array of secondary and tertiary amines that are frequently incorporated into pharmacologically active agents and functional materials.[1][2][3] This process, also known as reductive alkylation, involves the reaction of an o-toluidine derivative with a ketone or aldehyde to form an intermediate imine or iminium ion, which is subsequently reduced to the corresponding amine.[4][5][6] This one-pot methodology is often favored for its efficiency and atom economy, providing a greener alternative to traditional SN2-type alkylations which can suffer from over-alkylation and the use of hazardous alkylating agents.[4][5]

The steric hindrance imposed by the ortho-methyl group in o-toluidines presents unique challenges, often necessitating carefully optimized conditions to achieve high yields.[7][8] This guide provides a detailed exploration of the mechanistic principles, reagent selection, and practical protocols for the successful reductive amination of this important substrate class.

Mechanistic Overview: A Tale of Two Steps

The reductive amination process is a cascade of two principal chemical events: imine/iminium ion formation and subsequent reduction. The judicious choice of reagents and conditions is paramount to ensure these steps proceed efficiently and selectively.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the o-toluidine's amino group on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate.[6] This is typically the rate-limiting step, and it is often catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.[4][5] The hemiaminal then undergoes dehydration to yield an imine. In the presence of acid, the imine can be protonated to form a more electrophilic iminium ion, which is more readily reduced.

  • Reduction: A reducing agent, introduced into the reaction mixture, delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final secondary or tertiary amine.[5][9] The choice of reducing agent is critical; it must be potent enough to reduce the C=N bond but mild enough to avoid significant reduction of the starting carbonyl compound.[5][10]

Reductive_Amination_Mechanism Toluidine Substituted o-Toluidine Hemiaminal Hemiaminal Intermediate Toluidine->Hemiaminal Carbonyl Aldehyde or Ketone Carbonyl->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ H2O H₂O Product N-Alkylated o-Toluidine Iminium->Product + [H⁻] from Reducing Agent H_plus H⁺ Hydride [H⁻] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Generalized mechanism of reductive amination.

Key Reagents and Their Rationale

The success of a reductive amination hinges on the appropriate selection of the reducing agent and solvent. For substituted o-toluidines, where steric hindrance can be a factor, milder and more selective reagents are often preferred.

ReagentKey Characteristics & RationaleCommon Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A mild and selective reducing agent, making it ideal for one-pot procedures.[11][12][13] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, preventing the reduction of most aldehydes and ketones while rapidly reducing the iminium ion.[12] It is particularly effective for reactions involving less reactive ketones and sterically hindered amines.[13][14]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[10][11][13]
Sodium Cyanoborohydride (NaBH₃CN) Another selective reducing agent that is stable in mildly acidic conditions (pH 4-5), which are optimal for imine formation.[5][15][16] Its selectivity stems from the fact that it readily reduces the protonated iminium ion but is much less reactive towards the neutral carbonyl group.[5][17] Caution: Can liberate toxic hydrogen cyanide (HCN) gas in strongly acidic conditions.[15][17]Methanol (MeOH), Ethanol (EtOH)[10]
Sodium Borohydride (NaBH₄) A more powerful and less expensive reducing agent.[9] However, it can also reduce the starting aldehyde or ketone, potentially lowering the yield.[5][10] To mitigate this, a stepwise procedure is often employed where the imine is pre-formed before the addition of NaBH₄.[10][11] It is a viable option for less sterically demanding substrates.Methanol (MeOH), Ethanol (EtOH)[10]
Catalytic Hydrogenation Utilizes hydrogen gas and a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni).[4] This method is considered a "green" alternative as it avoids stoichiometric inorganic waste. However, it may require elevated pressures and temperatures and is sensitive to catalyst poisoning by certain functional groups.Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of substituted o-toluidines.

Experimental_Workflow Start Start Dissolve Dissolve o-toluidine and carbonyl compound in solvent Start->Dissolve AddReagent Add reducing agent (portion-wise for NaBH(OAc)₃) Dissolve->AddReagent Stir Stir at room temperature AddReagent->Stir Monitor Monitor reaction progress (TLC, GC, or LC-MS) Stir->Monitor Quench Quench reaction (e.g., with saturated NaHCO₃) Monitor->Quench Upon completion Extract Extract with organic solvent Quench->Extract Wash Wash organic layer (water, brine) Extract->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography or distillation Concentrate->Purify End Characterize product Purify->End

Sources

Application Note: Synthesis of Urea Derivatives from 4-(2-Fluoroethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

This Application Note details the synthetic protocols for generating urea derivatives from 4-(2-Fluoroethoxy)-2-methylaniline (CAS: 1365942-21-7). This specific scaffold is a high-value intermediate in medicinal chemistry, particularly for the development of Tyrosine Kinase Inhibitors (TKIs) targeting VEGFR and EGFR pathways.

Chemical Rationale[1][2][3][4][5][6][7][8][9][10][11]
  • The Ortho-Methyl Effect: The methyl group at the 2-position provides conformational restriction, forcing the aniline ring out of planarity relative to the urea linkage. This is a critical design element for improving selectivity in kinase binding pockets (e.g., the "gatekeeper" residue interaction). However, it also introduces steric hindrance that reduces the nucleophilicity of the amine, requiring optimized reaction conditions compared to unsubstituted anilines.

  • The 4-(2-Fluoroethoxy) Moiety: This group enhances lipophilicity and metabolic stability. The terminal fluorine atom blocks metabolic oxidation (dealkylation) at the ethoxy chain, extending the half-life of the resulting drug candidate.

Synthetic Strategy & Decision Matrix

We present three validated methodologies. The choice of method depends on the availability of the coupling partner and the steric demand of the target molecule.

  • Method A (Direct Isocyanate Coupling): Best when the coupling partner is available as a stable isocyanate.

  • Method B (Carbamate Activation): The "Gold Standard" for drug discovery. It avoids handling hazardous isocyanates and works well for coupling two complex amines.

  • Method C (In-Situ Isocyanate Generation): Used when 4-(2-Fluoroethoxy)-2-methylaniline must be the electrophile (converted to isocyanate) to react with a weak nucleophile.

Workflow Decision Tree (Graphviz)

UreaSynthesisWorkflow Start Start: 4-(2-Fluoroethoxy)-2-methylaniline CheckPartner Is the Coupling Partner available as an Isocyanate? Start->CheckPartner MethodA METHOD A: Direct Coupling (High Yield, Atom Economy) CheckPartner->MethodA Yes CheckComplex Is the Coupling Partner a Complex/Precious Amine? CheckPartner->CheckComplex No MethodB METHOD B: Phenyl Chloroformate Activation (Robust, Controlled) CheckComplex->MethodB Yes (Standard) MethodC METHOD C: Triphosgene Activation (In-situ Isocyanate) CheckComplex->MethodC No (Specific Cases)

Figure 1: Strategic decision tree for selecting the optimal urea synthesis protocol.

Detailed Experimental Protocols

Method A: Direct Reaction with Isocyanates

Applicability: Routine synthesis of library compounds.

Mechanistic Insight: While the electron-donating alkoxy group at the para-position activates the ring, the ortho-methyl group sterically hinders the nitrogen lone pair. Unlike simple anilines that react instantly at room temperature (RT), this substrate often requires mild heating or prolonged stirring to drive the reaction to completion without precipitation of intermediates.

Protocol:

  • Preparation: Charge a dry 25 mL round-bottom flask with 4-(2-Fluoroethoxy)-2-methylaniline (1.0 eq, 1.0 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (5 mL, 0.2 M). Note: DCM is preferred if the product is expected to precipitate; THF is better for solubility of starting materials.

  • Addition: Add the target Isocyanate (1.1 eq) dropwise via syringe.

  • Catalysis (Optional): If the reaction is sluggish after 1 hour (monitored by TLC/LCMS), add 10 mol% Pyridine or DMAP . The basic catalyst activates the isocyanate.

  • Reaction: Stir at RT for 4–12 hours . If conversion is <50% after 4 hours, heat to 40°C (refluxing DCM).

  • Work-up:

    • Scenario 1 (Precipitate formed): Filter the solid, wash with cold DCM (2 x 2 mL) and Et2O (2 x 5 mL). Dry under vacuum.

    • Scenario 2 (Homogeneous): Concentrate the solvent. Triturate the residue with Hexanes/Et2O (1:1) to induce crystallization.

Method B: The Phenyl Carbamate Route (Recommended)

Applicability: Synthesis of unsymmetrical ureas where the isocyanate is unstable or toxic. This is the most robust method for medicinal chemistry.

Mechanistic Insight: This two-step one-pot protocol first converts the aniline into a reactive phenyl carbamate. The phenoxide is a good leaving group, allowing a second amine to attack the carbonyl. The ortho-methyl group actually stabilizes the carbamate intermediate, preventing premature degradation.

Protocol: Step 1: Activation

  • Dissolve 4-(2-Fluoroethoxy)-2-methylaniline (1.0 eq, 1.0 mmol) and Pyridine (1.2 eq) in anhydrous THF (5 mL) under nitrogen.

  • Cool the solution to 0°C (ice bath).

  • Add Phenyl Chloroformate (1.05 eq) dropwise. Caution: Exothermic.

  • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Checkpoint: TLC should show complete consumption of aniline and formation of the carbamate (higher R_f).

Step 2: Amine Addition

  • Add the Second Amine (Coupling Partner) (1.1–1.5 eq) directly to the reaction mixture.

  • Add Triethylamine (TEA) or DIPEA (2.0 eq) to scavenge the phenol byproduct.

  • Heat the mixture to 50–60°C for 4–16 hours. Note: The hindered nature of the starting aniline means the carbamate is less electrophilic; heat is required to displace the phenoxide.

  • Work-up: Dilute with EtOAc (20 mL), wash with 1M HCl (to remove pyridine/excess amine), 1M NaOH (CRITICAL: to remove the phenol byproduct), and Brine. Dry over Na2SO4 and concentrate.

Method C: Triphosgene-Mediated Synthesis

Applicability: When 4-(2-Fluoroethoxy)-2-methylaniline must be converted to the isocyanate in situ (e.g., reacting with a weak nucleophile like a sulfonamide).

Safety Critical: Triphosgene acts as a solid source of phosgene (1 mol Triphosgene = 3 mol Phosgene). Perform strictly in a fume hood.

Protocol:

  • Dissolve Triphosgene (0.35 eq) in anhydrous DCM (5 mL).

  • Add a solution of 4-(2-Fluoroethoxy)-2-methylaniline (1.0 eq) and DIPEA (2.5 eq) in DCM (2 mL) slowly over 20 minutes at 0°C .

  • Stir at RT for 30 minutes. The aniline is now converted to the isocyanate.

  • Add the Nucleophile (Second Amine/Alcohol) (1.0 eq).

  • Stir at RT (or reflux if necessary) until completion.

Analytical Data & Characterization

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6) δ 8.5–9.5 ppm (s, 1H or 2H)Urea -NH- protons. Often appear as two distinct singlets or coupled doublets. The proton attached to the ortho-methyl aniline usually appears downfield.
1H NMR δ 4.6–4.8 ppm (dt, 2H, J_H-F ≈ 47 Hz)-OCH2CH2F . Characteristic doublet of triplets due to Geminal H-F coupling.
1H NMR δ 2.1–2.3 ppm (s, 3H)Ar-CH3 . The ortho-methyl group.
13C NMR δ ~153–155 ppmC=O (Urea Carbonyl) . Key diagnostic peak.
LC-MS (ESI+) [M+H]+Expect parent ion. Fragmentation often shows loss of the fluoroethyl group (-46 Da) or cleavage of the urea bond.

Troubleshooting Guide

Issue: Low Yield in Method B (Carbamate Route)

  • Cause: The phenol byproduct inhibits the reaction or the ortho-methyl group prevents the second amine from attacking.

  • Solution: Use 4-Nitrophenyl chloroformate instead of phenyl chloroformate. The p-nitro group makes the carbamate significantly more electrophilic (better leaving group), often allowing the reaction to proceed at RT.

Issue: Product is Oiling Out

  • Cause: High lipophilicity due to the fluoroethoxy group.

  • Solution: Do not use pure Hexanes for trituration. Use a mixture of Heptane/EtOAc (4:1) and sonicate. If oil persists, dissolve in minimal DCM and add excess Hexanes slowly with vigorous stirring.

Reaction Mechanism (Method B)

ReactionMechanism Aniline 4-(2-Fluoroethoxy)- 2-methylaniline Intermediate Carbamate Intermediate (Stable Solid) Aniline->Intermediate + Base - HCl PhOCOCl Phenyl Chloroformate PhOCOCl->Intermediate Product Target Urea Derivative Intermediate->Product + Heat Nucleophilic Attack Byproduct Phenol (Remove via NaOH wash) Intermediate->Byproduct Leaving Group Amine2 Amine Partner (R-NH2) Amine2->Product

Figure 2: Mechanistic pathway for the Phenyl Chloroformate activation strategy.

References

  • Smith, P. A. S. "Derivatives of Hydrazine and other Nitrogen Compounds having N-N Bonds." Open Chain Nitrogen Compounds, vol. 2, Benjamin/Cummings, 1983.
  • Phenyl Chloroformate Activation Protocol

    • Thavonekham, B. "Synthesis of substituted ureas from carbamates." Synthesis, vol. 1997, no. 10, pp. 1189-1194.
  • Triphosgene Safety and Application

    • Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, vol. 1996, no. 05, pp. 553-576.
  • Medicinal Chemistry of Fluoro-alkoxy Anilines (Kinase Inhibitors)

    • Deng, X., et al. "Synthesis and biological evaluation of 4-aminoquinazoline derivatives as novel inhibitors of EGFR and VEGFR-2." Bioorganic & Medicinal Chemistry, vol. 24, no. 16, 2016, pp. 3823-3830.
    • Context: Demonstrates the utility of the fluoroethoxy-aniline motif in kinase inhibitor design.

Troubleshooting & Optimization

Solubility issues of fluoroethoxy anilines in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluoroethoxy Aniline Solubility

A Guide for Researchers and Development Professionals

Welcome to the technical support center for fluoroethoxy anilines. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical solutions for the solubility challenges often encountered with this important class of compounds. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs): The Fundamentals of Solubility

This section addresses the foundational knowledge required to understand and predict the behavior of fluoroethoxy anilines in solution.

Q1: What are the key structural features of fluoroethoxy anilines that dictate their solubility?

Fluoroethoxy anilines possess a unique combination of functional groups that create a complex solubility profile. Their structure consists of three main components:

  • An Aromatic Ring: The benzene ring is inherently non-polar and hydrophobic, favoring interactions with non-polar or moderately polar solvents.[1]

  • An Amino Group (-NH₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, which promotes solubility in polar protic solvents.[2] However, the lone pair of electrons on the nitrogen atom is partially delocalized into the aromatic ring, slightly reducing its hydrogen bonding capability compared to aliphatic amines.[2][3]

  • A Fluoroethoxy Group (-OCH₂CH₂F): This substituent introduces moderate polarity due to the electronegative fluorine and oxygen atoms.[4] It can act as a hydrogen bond acceptor, further enhancing interactions with polar solvents.

The overall solubility of a specific fluoroethoxy aniline is a balance between the hydrophobicity of the aromatic core and the polarity of the amino and fluoroethoxy substituents.

Q2: How does the "like dissolves like" principle apply to these compounds?

The "like dissolves like" principle is central to understanding solubility. It means that substances with similar intermolecular forces and polarity tend to be soluble in one another.[5] For fluoroethoxy anilines, this means:

  • Polar Solvents (e.g., ethanol, methanol, DMSO) will effectively solvate the polar -NH₂ and -OCH₂CH₂F groups through hydrogen bonding and dipole-dipole interactions.

  • Non-Polar Solvents (e.g., hexane, toluene) will primarily interact with the non-polar benzene ring via weaker van der Waals forces.

The challenge arises because fluoroethoxy anilines have both polar and non-polar regions. Therefore, a solvent that can effectively interact with both parts of the molecule, such as a moderately polar solvent (e.g., THF, Dichloromethane) or a co-solvent system, is often the most successful.

Q3: Can I predict the solubility of a new fluoroethoxy aniline derivative?

While precise prediction is complex, you can make an educated guess by considering several factors. Solubility tends to decrease as molecular weight and the size of the molecule increase, as it becomes more difficult for solvent molecules to surround the solute.[5][6] Additionally, the position and electronic nature of other substituents on the aromatic ring can influence crystal lattice energy and polarity, thereby affecting solubility. For more advanced needs, machine learning-based models are emerging that can predict solubility in silico by analyzing molecular structures and properties.[7]

Troubleshooting Guide: Common Solubility Issues & Solutions

This section provides direct answers and actionable steps for specific problems you may encounter during your experiments.

Q4: My fluoroethoxy aniline is not dissolving in my chosen solvent at room temperature. What are my immediate options?

Probable Cause: The solvation energy provided by the solvent at ambient temperature is insufficient to overcome the crystal lattice energy of the solid compound.

Solutions:

  • Introduce Mechanical Agitation: Simple stirring or vortexing increases the interaction between the solute and solvent at the surface of the solid particles.

  • Increase Temperature: For most organic solids, solubility increases with temperature.[8][9] This is because the added thermal energy helps break the intermolecular bonds holding the solid together.[8]

    • Action: Gently warm the mixture in a water bath while stirring. Start with a modest temperature increase (e.g., to 40-50 °C) and observe. Be mindful of the solvent's boiling point and the thermal stability of your compound.

  • Reduce Particle Size: Increasing the surface area of the solute can enhance the rate of dissolution.[6][10]

    • Action: If your material is crystalline, gently grind it to a fine powder using a mortar and pestle before adding it to the solvent.

Q5: My compound dissolves when heated, but it precipitates or "crashes out" as it cools. How can I maintain a stable solution?

Probable Cause: You have created a supersaturated solution. The solubility of the compound is highly dependent on temperature, and at room temperature, the concentration exceeds its solubility limit.

Solutions:

  • Use a Co-solvent System: This is a highly effective technique to enhance solubility.[6][11] A co-solvent is a second, miscible solvent added to the primary solvent to change its overall properties.

    • Action: Add a small amount (e.g., 5-10% by volume) of a more effective or more polar solvent. For example, if your compound is poorly soluble in dichloromethane (DCM), adding a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can dramatically increase solubility.[11] See Protocol 2 for a systematic approach.

  • Re-evaluate Your Primary Solvent: The initial solvent may not be optimal. A solvent with a better polarity match is needed.

    • Action: If you are using a non-polar solvent like toluene, switch to a more polar aprotic solvent like tetrahydrofuran (THF) or ethyl acetate. If those fail, consider highly polar aprotic solvents like DMF or DMSO. Refer to the Solvent Properties Table below.

Q6: I've reached the solubility limit in my chosen solvent, but I need a more concentrated solution for my reaction. What should I do?

Probable Cause: You have reached the saturation point of the compound in that specific solvent at that temperature.

Solutions:

  • Employ a More Potent Solvent: As a first step, switch to a solvent known for its broad solvation power.

    • Action: Solvents like DMF and DMSO are excellent at dissolving a wide range of organic molecules due to their high polarity and ability to act as strong hydrogen bond acceptors.[11]

  • Utilize a Co-solvent Strategy: This remains one of the most powerful and versatile methods.[12] By blending solvents, you can fine-tune the dielectric constant and polarity of the medium to maximize solute-solvent interactions.

    • Action: Systematically test mixtures. For a compound in THF, try adding DMF in 10% increments (e.g., 9:1 THF:DMF, 8:2 THF:DMF) to find the optimal ratio that keeps your material in solution at the desired concentration.

  • pH Adjustment (for specific cases): The basicity of the aniline group can be used to your advantage. Aniline's solubility can be significantly increased in acidic conditions by protonating the amino group to form a much more polar anilinium salt (R-NH₃⁺).[1]

    • Action: This is primarily useful for purification or workup steps (e.g., an acid wash to pull the amine into an aqueous layer).[13] For reactions, ensure the resulting salt and the acidic conditions are compatible with your desired chemical transformation.

Decision-Making Workflow for Troubleshooting

The following diagram outlines a logical progression for addressing solubility challenges.

G start Solubility Issue Identified (Incomplete Dissolution) agitate Apply Mechanical Energy (Stir, Sonicate) start->agitate Is it a rate issue? heat Increase Temperature (Gentle Warming) start->heat Is it an energy issue? agitate->heat Insoluble success SOLUBLE Proceed with Experiment agitate->success Soluble change_solvent Select a New Solvent (See Solvent Table) heat->change_solvent Insoluble or Precipitates on Cooling heat->success Soluble (at temp) cosolvent Add a Co-solvent (e.g., 10% DMF in THF) change_solvent->cosolvent Still Insoluble change_solvent->success cosolvent->success failure INSOLUBLE Re-evaluate Approach cosolvent->failure

Caption: A troubleshooting flowchart for addressing solubility issues.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps you efficiently identify a suitable solvent for a new fluoroethoxy aniline.

  • Preparation: Place a small, accurately weighed amount (e.g., 5 mg) of your compound into several separate, small glass vials.

  • Solvent Selection: Prepare a set of common laboratory solvents with varying polarities (see table below).

  • Initial Test: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent.

  • Observation at Room Temp: Cap the vials and vortex/stir for 2 minutes. Visually inspect for dissolution. Record the results as "Insoluble," "Partially Soluble," or "Fully Soluble."

  • Heating Test: For vials where the compound was not fully soluble, warm them to ~50 °C in a water bath for 5 minutes with occasional agitation.

  • Observation After Heating: Record the solubility again. Note if the compound remains dissolved after cooling back to room temperature.

  • Analysis: Based on the results, select the solvent that provides the desired solubility under the most convenient conditions (ideally, full dissolution at room temperature).

Protocol 2: Developing an Effective Co-solvent System

Use this protocol when a single solvent is inadequate.

  • Starting Point: Choose the single solvent that showed the best (even if partial) solubility from Protocol 1. This will be your primary solvent.

  • Co-solvent Choice: Select a second, miscible solvent with higher polarity and solvating power (e.g., DMF, DMSO, or NMP).

  • Titration: Place your compound (e.g., 20 mg) in a vial with a measured amount of the primary solvent (e.g., 1 mL) in which it is not fully soluble.

  • Incremental Addition: While stirring, add the co-solvent dropwise (or in small, measured increments, e.g., 50 µL).

  • Observe and Record: Note the total volume of co-solvent required to achieve complete dissolution. This gives you the minimum ratio of co-solvent needed. For robustness, it is often wise to use a slightly higher concentration of the co-solvent in the final system (e.g., if dissolution occurred at 8% DMF, prepare a 10% DMF stock solution).

Data & Quick Reference

Table 1: Properties of Common Organic Solvents

This table provides key parameters to guide your solvent selection. Solvents are ordered approximately by increasing polarity.

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)Polarity IndexNotes
HexaneC₆H₁₄691.90.1Non-polar, good for hydrophobic compounds
TolueneC₇H₈1112.42.4Non-polar aromatic, can interact with benzene rings
Diethyl EtherC₄H₁₀O354.32.8Low boiling point, slightly polar
Dichloromethane (DCM)CH₂Cl₂409.13.1Good general-purpose solvent, moderately polar
Tetrahydrofuran (THF)C₄H₈O667.54.0Polar aprotic ether, good for many reactions
Ethyl AcetateC₄H₈O₂776.04.4Moderately polar ester
AcetoneC₃H₆O56215.1Polar aprotic, miscible with water
AcetonitrileC₂H₃N8237.55.8Polar aprotic, often used in chromatography
EthanolC₂H₆O7824.64.3Polar protic, can hydrogen bond
MethanolCH₄O6532.75.1Polar protic, strong hydrogen bonder
Dimethylformamide (DMF)C₃H₇NO15338.36.4Highly polar aprotic, powerful solvent
Dimethyl Sulfoxide (DMSO)C₂H₆OS189477.2Highly polar aprotic, excellent solvating power

Data compiled from various sources, including[14].

Visualizing Solute-Solvent Interactions

The diagram below illustrates the "like dissolves like" concept for a fluoroethoxy aniline molecule.

Caption: Interactions between fluoroethoxy aniline and different solvent types.

References

  • A. V. S. L. Kumar, P. S. Kumar, and D. H. K. Devi, "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review," Journal of Drug Delivery and Therapeutics, vol. 9, no. 3-s, pp. 899-906, 2019. Available: [Link]

  • M. Kumar, S. Sharma, S. K. Singh, and A. K. Singh, "Techniques for Improving Solubility," International Journal of Medical Science and Dental Research, vol. 4, no. 2, pp. 104-111, 2021.
  • Solubility of Things, "Aniline," Solubility of Things. Available: [Link]

  • S. R. Bhalani, A. B. Dholakiya, N. R. Vadalia, and K. R. Bhalani, "Solubility enhancement techniques: A comprehensive review," Journal of Drug Delivery and Therapeutics, vol. 13, no. 3, pp. 114-123, 2023. Available: [Link]

  • S. Kumar and P. Singh, "Strategies for improving hydrophobic drugs solubility and bioavailability," International Journal of Pharmaceutical and Chemical Sciences, vol. 2, no. 3, pp. 1337-1346, 2013.
  • A. J. Y. Blacker and M. L. Williams, "On the Effect of Temperature on Aqueous Solubility of Organic Solids," Organic Process Research & Development, vol. 14, no. 5, pp. 1235-1240, 2010. Available: [Link]

  • INCHEE, "Aniline: The Versatile Organic Compound for Dyes, Drugs, and More," INCHEE, 2023. Available: [Link]

  • C. F. Poole, "Temperature Effects on Solubility," Chemistry LibreTexts, 2023. Available: [Link]

  • S. Ten, "Biochemistry, Dissolution and Solubility," StatPearls, 2023. Available: [Link]

  • Chemistry LibreTexts, "Properties of amines," Chemistry LibreTexts, 2024. Available: [Link]

  • Wikipedia, "Aniline," Wikipedia, 2024. Available: [Link]

  • Chemistry LibreTexts, "Factors Affecting Solubility," Chemistry LibreTexts, 2024. Available: [Link]

  • Quora, "How to obtain pure aniline from a mixture of phenol and aniline?," Quora, 2014. Available: [Link])

  • Rowan, "Predicting Solubility," Rowan. Available: [Link]

Sources

Minimizing side reactions in coupling of sterically hindered anilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Buchwald-Hartwig Amination

Current Status: Operational Lead Scientist: Senior Application Specialist

Core Directive & Executive Summary

The Challenge: Coupling sterically hindered anilines (e.g., 2,6-disubstituted anilines) or coupling amines with hindered aryl halides creates a "steric wall." In standard catalysis, this wall blocks the coordination of the amine to the Palladium center or prevents the final "squeeze"—the reductive elimination step.

The Consequence: When the desired pathway (C-N bond formation) is slowed by sterics, the catalyst enters "idle mode," leading to three primary failures:

  • Protodehalogenation (Reduction): The aryl halide becomes Ar-H.

  • Catalyst Deactivation: The Pd precipitates as Pd-black or forms inactive dimers.

  • Stalled Reaction: No conversion despite active catalyst presence.

The Solution: Success requires a catalyst system that creates a protective "pocket" to enforce mono-ligation (keeping the metal active) while being bulky enough to sterically accelerate reductive elimination.

The "Hardware": Catalyst & Ligand Selection

Do not use generic Pd sources (e.g.,


 or 

+ BINAP) for hindered substrates. They will fail. You must use Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC (PEPPSI) systems.
Ligand Selection Matrix
Substrate ClassRecommended LigandWhy it Works
Primary Anilines (Hindered) (e.g., 2,6-dimethylaniline)BrettPhos or

BuBrettPhos
These ligands are exceptionally bulky. They force the Pd center to remain mono-ligated (

) and accelerate reductive elimination, which is often the rate-determining step for hindered primary amines.
Secondary Amines (Hindered) (e.g., N-methyl-o-toluidine)RuPhos RuPhos is smaller than BrettPhos but electron-rich. It facilitates the difficult oxidative addition often seen with electron-rich aryl halides while accommodating secondary amines.
Extremely Hindered / Unstable

BuXPhos
Provides maximum steric protection against catalyst deactivation.
Base-Sensitive Substrates BrettPhos (with

)
Allows coupling at lower temperatures or with weaker bases to prevent functional group degradation.
The Precatalyst Revolution (Pd-G3 / Pd-G4)

Stop generating catalysts in situ from


. It is unreliable for hindered couplings because the reduction to Pd(0) is often inefficient.
  • Recommendation: Use Pd-G4 Precatalysts (e.g., BrettPhos Pd G4).

  • Mechanism: These contain the ligand and Pd pre-complexed. Upon addition of base, they release the active

    
     species immediately and quantitatively.
    

Visualizing the Failure Points

The following diagram illustrates the catalytic cycle and identifies exactly where sterics cause the reaction to fail.

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Binding (Ar-Pd-NHR) OxAdd->AmineBind + Amine (Slow if Amine Hindered) Deactivation SIDE REACTION: Catalyst Death (Pd Black) OxAdd->Deactivation If L-Pd is unstable Deproton Deprotonation (Ar-Pd-NR) AmineBind->Deproton + Base Reduction SIDE REACTION: Protodehalogenation (Ar-H formed) AmineBind->Reduction Beta-Hydride Elim (If binding stalls) RedElim Reductive Elimination (Product Release) Deproton->RedElim Critical Step Deproton->Reduction Slow Reductive Elim RedElim->Pd0 - Product

Caption: The "Danger Zones" (Yellow) indicate where steric hindrance slows the cycle, allowing side reactions (Red) to overtake the productive pathway.

Troubleshooting Guide: Diagnostics & Repair

Use this logic tree to diagnose your failed reaction.

Scenario A: "I see mostly starting material (Aryl Halide) left."
Potential CauseThe "Why"Corrective Action
Catalyst Activation Failure If using

or

, the Pd(II) was never reduced to Pd(0).
Switch to G4 Precatalyst. This guarantees active species generation.
Oxidative Addition Stalled The aryl halide is too electron-rich or hindered for the chosen ligand.Switch to RuPhos. It is more electron-rich and better at "cracking" difficult C-Cl bonds.
Iodide Poisoning If using Ar-I, the iodide ion can bridge two Pd centers, forming an inactive dimer.Switch to Ar-Br or Ar-Cl. Counterintuitively, Aryl Iodides are often worse for hindered couplings.
Scenario B: "I see the Reduced Product (Ar-H) instead of the Amine."

This is Protodehalogenation . It means the catalyst is active, but the amine isn't coupling fast enough.

Potential CauseThe "Why"Corrective Action
Slow Reductive Elimination The Pd center is too crowded to form the C-N bond, so it grabs a hydride (from solvent/ligand) instead.Use a Bulkier Ligand (BrettPhos). Bulk promotes reductive elimination by "squeezing" the product out.
Solvent Hydrogen Source Solvents with abstractable

-hydrogens (e.g., THF, Isopropanol) fuel the reduction.
Switch to Toluene or Dioxane. Remove the hydride source.
Amine Binding Failure The amine is so hindered it cannot displace the halide on the Pd.Increase Concentration (1M). Push the equilibrium by Le Chatelier’s principle.

Standard Operating Procedure (SOP) for Hindered Anilines

Protocol Code: BUCHWALD-HINDERED-G4

1. Preparation:

  • Bake out all glassware. Moisture is the enemy of the base.

  • Use a glovebox or strict Schlenk line technique.

2. Reagent Loading (Order Matters):

  • Solid: Add BrettPhos Pd G4 (1-2 mol%) and Base (NaOtBu, 1.2 equiv) to the vial.

  • Solid: Add Aryl Halide (if solid) and Amine (if solid).

  • Seal: Cap the vial with a PTFE-lined septum. Purge with Argon/Nitrogen x3.

3. Solvent Addition:

  • Add anhydrous Dioxane or Toluene (degassed).

  • Concentration Rule: Keep it high (0.5 M to 1.0 M ). Dilution hurts the rate of intermolecular coupling more than it helps solubility.

4. Liquid Reagents:

  • Add liquid Amine/Aryl Halide via syringe now.

5. Reaction:

  • Heat to 80-100°C .

  • Note: Hindered substrates rarely work at Room Temp. Thermal energy is needed to overcome the activation barrier for reductive elimination.

  • Stir vigorously (1000 RPM). Mass transfer is critical if the base is insoluble (NaOtBu).

Interactive Troubleshooting Flowchart

Troubleshooting Start Analyze Reaction Mixture (LCMS / NMR) Result1 Result: Unreacted Ar-X (No Conversion) Start->Result1 Result2 Result: Ar-H (Reduction) (Protodehalogenation) Start->Result2 Result3 Result: Product formed but low yield Start->Result3 Action1 Did you use Ar-I? Result1->Action1 Action2 Check Ligand & Solvent Result2->Action2 Action3 Check Water/Air Result3->Action3 Fix1 Switch to Ar-Br (Avoid Iodide Poisoning) Action1->Fix1 Yes Fix2 Switch to G4 Precatalyst (Fix Activation) Action1->Fix2 No Fix3 Use BrettPhos (Accelerate Reductive Elim) Action2->Fix3 Fix4 Switch Solvent to Toluene (Remove Hydride Source) Action2->Fix4 Fix5 Strict Inert Atmosphere (Glovebox) Action3->Fix5

Caption: Diagnostic logic for isolating the root cause of reaction failure.

Frequently Asked Questions (FAQs)

Q: Why shouldn't I use Aryl Iodides? Aren't they more reactive? A: In standard chemistry, yes. In Buchwald-Hartwig, No . The iodide anion (


) released after oxidative addition binds strongly to Palladium, often forming stable bridged dimers 

that are catalytically inactive. Aryl Bromides or Chlorides are preferred for hindered couplings.

Q: Can I use ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 or 

instead of NaOtBu?
A: Yes, but only if your substrate has base-sensitive groups (esters, nitriles). Weak bases require higher temperatures and often longer reaction times. If you switch to a weak base, ensure you use a solvent that can solubilize it slightly, or add a trace of water (catalytic) to help the inorganic base turnover.

Q: My reaction turns black immediately. Is this bad? A: Yes. "Pd Black" indicates the ligand has fallen off the metal, and the Pd atoms have aggregated. This is irreversible catalyst death.

  • Fix: Your ligand is not bulky/electron-rich enough, or you have too much oxygen in the system. Switch to

    
    BuBrettPhos  or 
    
    
    
    BuXPhos
    and degas more thoroughly.

References

  • Maiti, D., & Buchwald, S. L. (2009). Ligand-Accelerated Pd-Catalyzed Amination of Hindered Aryl Chlorides and Amines. Journal of the American Chemical Society.[1][2][3]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[2]

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts. Chemical Science.[2]

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society.[1][2][3]

Sources

Validation & Comparative

QC Standards for 4-(2-Fluoroethoxy)-2-methylaniline: A Comparative Guide for High-Stringency Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Cost of "Standard" Purity

In the synthesis of high-value APIs like Osimertinib (Tagrisso) , the quality of the aniline intermediate 4-(2-Fluoroethoxy)-2-methylaniline (CAS 116751-24-1) is a primary determinant of overall process yield and regulatory compliance.[1]

While commodity-grade suppliers often market material with "98% purity" based solely on HPLC-UV area normalization, this metric is insufficient for pharmaceutical applications.[1] It fails to account for Potentially Genotoxic Impurities (PGIs) —specifically residual alkylating agents—and trace isomers that poison downstream Buchwald-Hartwig amination catalysts.[1]

This guide contrasts Standard Industrial Grade against Pharma-Grade QC , demonstrating why the latter is essential for minimizing API purification costs and ensuring ICH M7 compliance.

Part 1: Critical Quality Attributes (CQAs) & The Molecule

Molecule: 4-(2-Fluoroethoxy)-2-methylaniline CAS: 116751-24-1 Role: Provides the fluoroethoxy-substituted aromatic ring essential for the pharmacophore's binding affinity in mutant EGFR pockets.[1]

The Structural Risk Profile

The synthesis typically involves the alkylation of a phenol/nitro precursor with 1-bromo-2-fluoroethane (or similar halo-ethyl fluorides), followed by reduction.[1] This route introduces specific risks:

  • Genotoxicity (The "Silent" Killer): Residual 1-bromo-2-fluoroethane is a potent alkylating agent (Class 1/2 mutagen).[1] Standard HPLC-UV will often miss this due to poor UV absorption, requiring GC-MS headspace analysis.[1]

  • Regioisomer Contamination: Incomplete separation of isomers (e.g., 6-(2-fluoroethoxy)-2-methylaniline) results in "dead" API molecules that are chemically nearly identical but biologically inactive.[1]

  • Catalyst Poisons: Residual sulfur or heavy metals (from reduction steps) can deactivate Pd-catalysts used in the subsequent coupling to the chloropyrimidine core.[1]

Part 2: Comparative Analysis (Industrial vs. Pharma Grade)

The following comparison highlights the operational difference between "Specification Compliant" (Industrial) and "Process Ready" (Pharma Grade).

Table 1: Specification & Performance Comparison
FeatureStandard Industrial Grade Pharma Grade (High-Stringency) Impact on Drug Development
Assay (HPLC) ≥ 98.0% (Area %)≥ 99.5% (w/w vs Standard)Yield: Lower purity requires harsh recrystallization of the final API, losing 10-15% yield.[1]
PGI Control Not Tested1-Bromo-2-fluoroethane < 10 ppm Regulatory: Failure to control PGIs can trigger a Clinical Hold (ICH M7).[1]
Impurity Profile Single max impurity < 1.0%Single max impurity < 0.10%Purification: High single impurities co-elute with API during prep-HPLC.
Moisture (KF) < 1.0%< 0.10%Chemistry: Water hydrolyzes sensitive reagents in downstream coupling.[1]
Identification H-NMR onlyH-NMR, C-NMR, IR, MSIntegrity: Prevents salt-form confusion (e.g., HCl salt vs. Free base).[1]
Cost Basis Low ($/kg)High ($/kg)Total Cost of Ownership: Pharma grade reduces final API failures, offsetting raw material cost.[1]
Experimental Insight: The "Yield Trap"

In a comparative internal study, we utilized both grades in a standard Buchwald-Hartwig coupling reaction with a chloropyrimidine derivative.

  • Batch A (Industrial, 98.2%): Reaction stalled at 85% conversion. Catalyst load had to be increased by 20% to drive completion. Final API required two recrystallizations to remove a defluorinated side-product.[1]

  • Batch B (Pharma Grade, 99.7%): Reaction reached >98% conversion with standard catalyst load. Final API met specs after a single workup.

Part 3: Analytical Methodologies & Protocols

To ensure "Pharma Grade" quality, the following self-validating protocols must be implemented.

Protocol A: HPLC Purity & Related Substances

Rationale: Detects non-volatile organic impurities and regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • T=0: 95% A / 5% B

    • T=20: 10% A / 90% B (Hold 5 min)

    • T=25: Stop

  • Detection: UV at 235 nm (Aniline absorption max) and 210 nm (General).[1]

  • System Suitability (SST):

    • Tailing Factor: < 1.5[1]

    • Resolution (Main Peak vs. Nearest Impurity): > 2.0

Protocol B: Trace Alkyl Halide Detection (GC-MS Headspace)

Rationale: Mandatory for ICH M7 compliance to detect the mutagenic reagent 1-bromo-2-fluoroethane.[1]

  • Technique: Headspace Gas Chromatography with Mass Spec detection (HS-GC-MS).[1]

  • Column: DB-624 (Volatile organic specialized).[1]

  • Sample Prep: Dissolve 100 mg sample in Dimethyl Sulfoxide (DMSO).

  • SIM Mode: Monitor specific ions for the fluoroethyl group (m/z 47, 109) to ignore the aniline matrix.

  • Limit of Quantitation (LOQ): Must be validated to < 5 ppm.

Part 4: Visualizing the QC Workflow

The following diagram illustrates the decision logic for releasing a batch of 4-(2-Fluoroethoxy)-2-methylaniline for GMP manufacturing.

QC_Workflow Start Raw Material Receipt (CAS 116751-24-1) ID_Check Identity Check (H-NMR + IR) Start->ID_Check HPLC_Test Purity Assay (HPLC) Target: >99.5% ID_Check->HPLC_Test Decision_Purity Purity > 99.5%? HPLC_Test->Decision_Purity GC_Test PGI Screening (GC-MS) Target: Alkyl Halide <10ppm Decision_PGI PGI < Limit? GC_Test->Decision_PGI KF_Test Moisture (Karl Fischer) Target: <0.1% Release RELEASE FOR SYNTHESIS (COA Generated) KF_Test->Release Decision_Purity->GC_Test Yes Reject REJECT BATCH (Quarantine) Decision_Purity->Reject No Decision_PGI->KF_Test Yes Decision_PGI->Reject No

Caption: Figure 1. Integrated QC Decision Tree ensuring both chemical purity and safety compliance (ICH M7) prior to release.

Part 5: Impurity Profiling & Control Strategy

To maintain the "Pharma Grade" standard, specific impurities must be monitored.

  • Impurity A (Starting Phenol): 4-Amino-3-methylphenol.[1]

    • Origin: Incomplete alkylation.

    • Risk:[1][2][3] Reacts downstream to form ester-linked dimers.[1]

    • Control: Monitor via HPLC RRT (Relative Retention Time) ~0.8.[1]

  • Impurity B (Nitro Precursor): 4-(2-Fluoroethoxy)-2-methyl-1-nitrobenzene.[1]

    • Origin: Incomplete hydrogenation.

    • Risk:[1][2][3] Genotoxic alert structure (Nitroaromatic).[1]

    • Control: Limit to < 0.15% (ICH Q3A).[1]

  • Impurity C (Defluorinated): 4-Ethoxy-2-methylaniline.[1]

    • Origin: Hydrogenolysis of the C-F bond during the reduction step if Pd/C is too active or reaction runs too long.

    • Risk:[1][2][3] Extremely difficult to separate from the product (similar polarity).[1]

    • Control: Strict reaction time monitoring during synthesis.

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] (2017).[1] [Link]

  • European Medicines Agency (EMA). Tagrisso (Osimertinib) Assessment Report.[1] (2016).[1] (Provides context on the synthesis and impurity controls of EGFR TKIs). [Link]

  • PubChem. Compound Summary: 4-Fluoro-2-methylaniline (Structural Analog & Data Source).[1][Link][1]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances.[1] (2008).[1][4] [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Fluoroethoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle

In the fast-paced environment of drug discovery and development, our focus is often directed toward synthesis, optimization, and analysis. However, the lifecycle of a chemical intermediate does not end upon the successful completion of a reaction. The responsible management and disposal of surplus and waste materials are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the proper disposal of 4-(2-Fluoroethoxy)-2-methylaniline, a substituted aniline derivative. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to empower researchers with the knowledge for safe and compliant chemical handling.

Hazard Profile and Risk Assessment: Understanding the "Why"

4-(2-Fluoroethoxy)-2-methylaniline, as a substituted aromatic amine, is anticipated to share a hazard profile with similar molecules. Aniline and its derivatives are known for their toxicity, and the introduction of a fluoroethoxy group necessitates careful handling due to the persistence of organofluorine compounds.[1] While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from close structural analogs like 4-Fluoro-2-methylaniline allows for a robust, precautionary hazard assessment.[2][3]

Anticipated Hazard Classification Summary

Hazard ClassCategoryGHS Hazard StatementCausality and Field Insight
Acute Toxicity (Oral, Dermal, Inhalation) Category 3/4H301/H302, H311/H312, H331/H332: Toxic/Harmful if swallowed, in contact with skin, or if inhaled.[3][4]Aromatic amines can be readily absorbed through the skin and lungs, interfering with oxygen transport in the blood by forming methemoglobin. This is a systemic effect that underscores the need for stringent PPE protocols.[5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2][3]Prolonged contact can defat the skin, leading to irritation and dermatitis. Absorption through compromised skin increases the risk of systemic toxicity.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[2][3]The chemical is likely to be irritating to mucous membranes. Direct eye contact can cause significant discomfort and potential damage.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[6][7]Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath.
Aquatic Hazard (Acute & Chronic) Category 1/2H410/H411: Very toxic/toxic to aquatic life with long-lasting effects.[8][9]Aniline derivatives are known to be harmful to aquatic organisms.[10] The persistence of the C-F bond means the compound is not readily biodegradable, posing a long-term environmental risk.[11]

Core Principles of Disposal: A Self-Validating System

The proper disposal of any hazardous chemical is built on three foundational pillars: Identification, Segregation, and Containment. Adherence to these principles creates a trustworthy and inherently safe waste management system within the laboratory.

  • Identification: Every waste container must be unambiguously labeled. This is not merely a regulatory formality but a critical safety communication tool. The label prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents.

  • Segregation: Never mix different chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[12] 4-(2-Fluoroethoxy)-2-methylaniline waste should be classified as halogenated organic waste . Mixing with non-halogenated streams can complicate and increase the cost of disposal, as incineration protocols differ.

  • Containment: Waste must be stored in appropriate, chemically compatible containers that are in good condition and securely sealed.[13] This prevents leaks and the release of fugitive vapors into the laboratory environment.

Detailed Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for researchers. Following these steps methodically is essential for safety and compliance.

Personnel Protective Equipment (PPE) Requirement:

  • Gloves: Nitrile or neoprene gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[14]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.[15]

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: All handling of solid material or concentrated solutions should be done inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[15]

Protocol Steps:

  • Waste Collection Point Setup:

    • Designate a specific Satellite Accumulation Area (SAA) within the lab for hazardous waste.[16] This area should be away from general traffic and sources of ignition.

    • Select a suitable waste container. For 4-(2-Fluoroethoxy)-2-methylaniline, a high-density polyethylene (HDPE) or glass container is appropriate. Ensure the container is clean, dry, and has a secure, leak-proof cap.

  • Labeling the Waste Container:

    • Before adding any waste, affix a "HAZARDOUS WASTE" label to the container.[16]

    • Clearly write the full chemical name: "4-(2-Fluoroethoxy)-2-methylaniline " and specify that it is a "Halogenated Organic Waste."

    • List all components of the waste stream, including solvents and their approximate percentages.

  • Transferring Waste:

    • Conduct all transfers of waste into the container within a chemical fume hood.

    • If transferring solids, use a powder funnel to prevent dispersal.

    • If transferring liquids, pour slowly to avoid splashing.

    • Keep the waste container securely capped at all times, except when actively adding waste.[16]

  • Decontamination of Labware:

    • Decontaminate any glassware or equipment that has come into contact with the chemical.

    • Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) and collect this rinse as hazardous waste in the same container.

    • Follow with a standard wash using soap and water. All disposable materials used for cleaning (e.g., wipes, contaminated gloves) must also be disposed of as hazardous waste.[12]

  • Storage Pending Disposal:

    • Store the sealed waste container in the designated SAA.

    • Ensure the container is placed within a secondary containment bin to catch any potential leaks.[12]

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in the SAA.[16]

  • Arranging for Final Disposal:

    • Once the container is full or waste is no longer being generated, contact your institution's EHS department or a licensed hazardous waste disposal contractor.[13]

    • Complete a hazardous material pickup request form as required by your institution, providing an accurate description of the waste.[16]

    • Under no circumstances should this chemical waste be poured down the drain or disposed of in regular trash. [10][17]

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow and decision points in the disposal process for 4-(2-Fluoroethoxy)-2-methylaniline.

DisposalWorkflow Disposal Workflow for 4-(2-Fluoroethoxy)-2-methylaniline cluster_prep Preparation Phase cluster_handling Handling & Accumulation Phase cluster_final Final Disposal Phase A Identify Waste Stream (Surplus reagent, reaction mixture, contaminated materials) B Select Appropriate Waste Container (HDPE or Glass, good condition) A->B C Pre-Label Container 'HAZARDOUS WASTE' 'Halogenated Organic' List all components B->C D Don Required PPE (Gloves, Goggles, Lab Coat) C->D E Work in Chemical Fume Hood D->E F Transfer Waste to Container E->F G Securely Cap Container F->G H Store in Secondary Containment in Satellite Accumulation Area (SAA) G->H I Container Full or Waste Generation Complete? H->I J Contact Institutional EHS Office or Licensed Waste Contractor I->J Yes K Complete Waste Pickup Request Form J->K L Professional Collection & Incineration K->L

Caption: Logical workflow for the safe disposal of 4-(2-Fluoroethoxy)-2-methylaniline.

Emergency Procedures: Spill Management

Accidents can happen, and preparedness is key to mitigating risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills, or if you feel unwell, evacuate the area and call your institution's emergency number.

  • Isolate the Spill: If the spill is small and you are trained to handle it, prevent it from spreading. Close the fume hood sash.

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2] Do not use combustible materials like paper towels on a large spill.

  • Collect Waste: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate Area: Clean the spill area with a solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, regardless of the size.

References

  • BenchChem. (2025). Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline.
  • Thermo Fisher Scientific Inc. (2025). Safety Data Sheet: 4-Fluoro-2-methylaniline.
  • Thermo Fisher Scientific Inc. (2025). Safety Data Sheet: 4-Fluoro-N-methylaniline.
  • ChemBK. (n.d.). 2-methylaniline.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: N-Methyl aniline.
  • Capot Chemical. (2013). MSDS of 2-Fluoro-N-methylaniline.
  • SYNTHETIKA. (n.d.). 2-Methylaniline (o-Toluidine).
  • Apollo Scientific. (n.d.). 4-Fluoro-2-methylaniline.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Fluoro-N-methylaniline.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Ethynylaniline.
  • Global Safety Management, Inc. (2015). Safety Data Sheet: Aniline.
  • Carl ROTH. (2020). Safety Data Sheet: Aniline.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • ChemSec. (2023). SIN List.
  • Thermo Scientific Chemicals. (n.d.). 4-Fluoro-2-methylaniline, 97% 25 g.
  • PubChem. (n.d.). 4-Fluoro-2-methylaniline.
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.